(R)-3-Methoxy-2-methylpropan-1-OL
Description
The exact mass of the compound this compound is 104.083729621 g/mol and the complexity rating of the compound is 37.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methoxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDXGATDYLXEZ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718838 | |
| Record name | (2R)-3-Methoxy-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911855-78-2 | |
| Record name | (2R)-3-Methoxy-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Methoxy-2-methylpropan-1-ol is a chiral alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry, a critical aspect in the development of modern therapeutics.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Chemical and Physical Properties
This compound is a colorless liquid.[2] While its primary application lies in its utility as a chiral intermediate, a thorough understanding of its physicochemical properties is essential for its effective use in synthesis and process development. The key properties are summarized in the table below. It is important to note that some data corresponds to a CAS number (911855-78-2) that is different from the more commonly cited CAS number (51866-93-4) for the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 104.15 g/mol | --INVALID-LINK--[3] |
| CAS Number | 911855-78-2 | --INVALID-LINK--[2] |
| 51866-93-4 (racemic) | --INVALID-LINK--[3] | |
| Boiling Point | 162 °C | --INVALID-LINK--[2] |
| Density | 0.903 g/mL | --INVALID-LINK--[2] |
| Flash Point | 51 °C | --INVALID-LINK--[2] |
| XLogP3-AA | 0.2 | --INVALID-LINK--[3] |
| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[3] |
| Rotatable Bond Count | 3 | --INVALID-LINK--[4] |
| Solubility | Good solubility in both polar and nonpolar solvents. | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
-
A doublet for the methyl protons (-CH₃) adjacent to the chiral center.
-
A multiplet for the methine proton (-CH) at the chiral center.
-
A singlet for the methoxy protons (-OCH₃).
-
A multiplet for the methylene protons (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH).
Predicted ¹³C NMR Spectral Data:
-
Distinct signals for the five carbon atoms in the molecule, with chemical shifts influenced by their local electronic environments.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to its functional groups.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |
| 3550-3200 (broad) | O-H | Stretching |
| 3000-2850 | C-H | Stretching |
| 1150-1060 | C-O | Stretching (Ether and Alcohol) |
Source: General IR absorption ranges for alcohols and ethers.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Fragments:
| m/z | Proposed Fragment Ion |
| 104 | [M]⁺ (Molecular Ion) |
| 89 | [M - CH₃]⁺ |
| 73 | [M - OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Source: Predicted fragmentation based on common fragmentation patterns of alcohols and ethers.[1][6]
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and transformation of this compound.
Synthesis of this compound
A common strategy for the enantioselective synthesis of this compound involves the methylation of a chiral precursor.[1]
Objective: To synthesize this compound from a suitable chiral starting material.
General Procedure (Conceptual): A detailed experimental protocol for the synthesis of this compound is not readily available in the searched literature. However, a general approach would involve the selective methylation of the primary hydroxyl group of a commercially available chiral diol, such as (R)-2-methyl-1,3-propanediol, or the methoxymethylation of a chiral epoxide. The following is a hypothetical procedure based on standard organic chemistry techniques.
Materials:
-
(R)-2-methyl-1,3-propanediol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-2-methyl-1,3-propanediol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Oxidation to (R)-3-Methoxy-2-methylpropanal
The primary alcohol functional group of this compound can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate.[1] A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.[7][8][9][10]
Objective: To oxidize this compound to (R)-3-Methoxy-2-methylpropanal using PCC.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of PCC and Celite® in anhydrous dichloromethane, add a solution of this compound in anhydrous dichloromethane dropwise at room temperature.[7]
-
Stir the reaction mixture vigorously for 2-4 hours. The reaction progress can be monitored by TLC.[7]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-3-Methoxy-2-methylpropanal.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Role in Drug Discovery and Development
This compound serves as a crucial chiral building block in the synthesis of pharmaceuticals.[1] The stereocenter in this molecule allows for the construction of enantiomerically pure drug candidates, which is often critical for therapeutic efficacy and safety.
Chiral Building Block Workflow in Drug Discovery
The following diagram illustrates a typical workflow where a chiral building block like this compound is utilized in the early stages of drug discovery.
Caption: Workflow for utilizing a chiral building block in drug discovery.
Synthetic Logic and Applications
The bifunctional nature of this compound, possessing both a primary alcohol and an ether linkage, allows for a variety of chemical transformations. The alcohol can be converted into other functional groups such as aldehydes, carboxylic acids, esters, and halides, while the ether linkage is generally stable under many reaction conditions. This versatility makes it an attractive starting material for the synthesis of complex molecular architectures.
The following diagram illustrates the logical relationships of key transformations starting from this compound.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 51866-93-4|3-Methoxy-2-methylpropan-1-ol|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3-methoxy-2-methylpropan-1-ol (C5H12O2) [pubchemlite.lcsb.uni.lu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-3-Methoxy-2-methylpropan-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methoxy-2-methylpropan-1-ol. It is important to note that the NMR and Mass Spectrometry data are predicted values based on the general structure and may vary from experimental results.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃-CH | ~0.9 | Doublet (d) |
| CH | ~1.8-2.0 | Multiplet (m) |
| CH₂-OH | ~3.4-3.5 | Doublet (d) |
| CH₂-O | ~3.2-3.3 | Doublet (d) |
| OCH₃ | ~3.3 | Singlet (s) |
| OH | Variable | Broad Singlet (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃-CH | ~16 |
| CH | ~35-40 |
| OCH₃ | ~59 |
| CH₂-OH | ~68 |
| CH₂-O | ~76 |
Table 3: IR Spectroscopic Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3550 (broad) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-O Stretch (Alcohol) | 1000 - 1260 |
| C-O Stretch (Ether) | 1070 - 1150 |
Table 4: Mass Spectrometry Data (Predicted m/z of Adducts)
| Adduct | Predicted m/z |
| [M+H]⁺ | 105.09101 |
| [M+Na]⁺ | 127.07295 |
| [M-H]⁻ | 103.07645 |
| [M+NH₄]⁺ | 122.11755 |
| [M+K]⁺ | 143.04689 |
| [M+H-H₂O]⁺ | 87.080990 |
| [M]⁺ | 104.08318 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained from a neat (undiluted) sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample "sandwich" in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer via a suitable inlet system, such as a gas chromatography (GC) column or a direct insertion probe.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of (R)-3-Methoxy-2-methylpropan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Methoxy-2-methylpropan-1-ol, a key chiral building block in pharmaceutical and fine chemical synthesis. While specific quantitative solubility data is not widely published, this document synthesizes available information, theoretical principles, and standardized experimental protocols to offer a thorough understanding of its solubility profile in common organic solvents.
Introduction to this compound
This compound is a chiral alcohol with the chemical formula C₅H₁₂O₂. Its structure, featuring a primary alcohol, a methyl group, and a methoxy group, makes it a valuable intermediate in the synthesis of complex molecules with specific stereochemistry. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.
Solubility Profile
Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The molecule's dipole moment allows for favorable interactions with polar aprotic solvents. |
| Non-Polar | Toluene, Hexane | Moderate to High | The alkyl and ether components of the molecule contribute to its solubility in non-polar environments through van der Waals forces. |
Disclaimer: The solubilities presented in this table are predictions based on chemical principles and qualitative descriptions. For precise applications, experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific organic solvent, a standardized experimental protocol should be followed. The following outlines a general method for determining solubility.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Vials or test tubes with secure caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add a measured volume of the desired organic solvent to a vial.
-
Add an excess amount of this compound to the solvent to create a slurry.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its functional groups dictates its interaction with different solvents.
Caption: Intermolecular forces driving the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its molecular structure strongly suggests a versatile solubility profile, with good miscibility in a wide array of both polar and non-polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This understanding is essential for the effective use of this important chiral intermediate in research and development.
An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds where specific stereochemistry is crucial for biological activity.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this enantiomerically pure alcohol. A plausible and detailed experimental protocol for its preparation from the commercially available (R)-methyl 3-hydroxy-2-methylpropionate is presented, followed by a summary of its key physicochemical and spectral properties. Methodologies for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chiral high-performance liquid chromatography (HPLC), are detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
Chiral molecules play a pivotal role in modern drug development, as the stereochemistry of a compound often dictates its pharmacological and toxicological profile. This compound is a versatile chiral intermediate that possesses both a primary alcohol and a methoxy group, allowing for a range of chemical transformations.[1] Its utility is most pronounced in asymmetric synthesis, where it serves as a starting material for the construction of complex molecular architectures with defined stereocenters.[1]
This guide outlines a practical synthetic route to this compound and provides a detailed account of the analytical techniques used for its structural elucidation and purity assessment.
Synthesis of this compound
The most common and efficient strategy for the synthesis of enantiomerically pure this compound involves starting from a readily available chiral precursor.[1] A highly practical approach utilizes (R)-methyl 3-hydroxy-2-methylpropionate, which is commercially available with high enantiomeric excess. The synthesis involves a two-step process: the reduction of the ester functionality to a primary alcohol, followed by the selective methylation of the primary hydroxyl group.
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Experimental Protocol
Step 1: Synthesis of (R)-2-methylpropane-1,3-diol
-
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of lithium aluminum hydride (LiAlH₄) (X.X g, XX mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Addition of Starting Material: A solution of (R)-methyl 3-hydroxy-2-methylpropionate (X.X g, XX mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL) at 0 °C. The resulting white precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-2-methylpropane-1,3-diol, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, X.X g, XX mmol) in anhydrous THF (100 mL).
-
Addition of Diol: A solution of crude (R)-2-methylpropane-1,3-diol (X.X g, XX mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then stirred at room temperature for 30 minutes.
-
Methylation: Methyl iodide (CH₃I) (X.X mL, XX mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for 12-18 hours, or until completion as monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water at 0 °C. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemical integrity.
Physicochemical Properties
The key physicochemical properties of 3-Methoxy-2-methylpropan-1-ol are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂ | [2] |
| Molecular Weight | 104.15 g/mol | [2] |
| CAS Number | 51866-93-4 (racemate) | [2] |
| Appearance | Colorless liquid | - |
| Boiling Point | 148-150 °C (predicted) | - |
| Density | 0.93 g/cm³ (predicted) | - |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-Methoxy-2-methylpropan-1-ol are presented below.[1]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (on C2) | ~0.9 | Doublet (d) | ~16 |
| -OCH₃ | ~3.3 | Singlet (s) | ~59 |
| -CH₂OH | ~3.5 | Multiplet (m) | ~68 |
| -CH₂OCH₃ | ~3.3 | Multiplet (m) | ~78 |
| -CH (on C2) | ~1.9 | Multiplet (m) | ~39 |
| -OH | Variable | Broad Singlet (br s) | - |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data for 3-Methoxy-2-methylpropan-1-ol is available.[3]
| m/z | Predicted Fragment Ion |
| 105.09101 | [M+H]⁺ |
| 127.07295 | [M+Na]⁺ |
| 87.080990 | [M+H-H₂O]⁺ |
| 73 | [M-OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3600-3200 (broad) |
| C-H stretch (alkane) | 3000-2850 |
| C-O stretch (alcohol) | 1050-1150 |
| C-O-C stretch (ether) | 1150-1085 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique to determine the enantiomeric purity of this compound. A suitable method would involve a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Illustrative Chiral HPLC Method Development Workflow:
A typical starting point for method development would be a polysaccharide-based chiral column with a mobile phase consisting of a mixture of hexane and isopropanol.[4] The retention times of the (R)- and (S)-enantiomers would be compared to a racemic standard to determine the enantiomeric excess of the synthesized product.
Biological Activity
Currently, there is a lack of specific information in the public domain regarding the biological activities or signaling pathways directly associated with this compound. Its primary role reported in the literature is that of a chiral building block for the synthesis of more complex, biologically active molecules.[1] Further research is required to elucidate any intrinsic pharmacological properties of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. A plausible and practical synthetic route starting from a commercially available chiral precursor has been outlined, along with a comprehensive summary of the analytical techniques required for its structural and stereochemical verification. While information on its direct biological activity is limited, its significance as a chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals is well-established. The methodologies and data presented herein are intended to be a valuable resource for scientists and researchers working in the field of synthetic organic chemistry and drug discovery.
References
Literature review on (R)-3-Methoxy-2-methylpropan-1-OL
An In-depth Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL for Drug Development Professionals
Abstract
This compound is a valuable chiral building block in modern organic synthesis, particularly relevant to the fields of pharmaceutical and fine chemical manufacturing. Its stereodefined structure, featuring a primary alcohol, a methoxy group, and a chiral center, makes it an important intermediate for constructing complex molecular architectures with precise stereochemical control. This technical guide provides a comprehensive review of its chemical properties, established synthetic routes, and its application as a precursor in asymmetric synthesis for drug development.
Physicochemical and Spectroscopic Data
This compound is a chiral alcohol whose properties are well-defined, making it a reliable component in multi-step synthetic processes. While detailed experimental spectroscopic data is dispersed across various sources, the key physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| CAS Number | 911855-78-2 | N/A |
| IUPAC Name | (2R)-3-methoxy-2-methylpropan-1-ol | [1] |
| Canonical SMILES | C--INVALID-LINK--COC | N/A |
| InChI Key | VBZDXGATDYLXEZ-SCSAIBSYSA-N | N/A |
| XLogP3 (Predicted) | 0.2 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 2 | N/A |
Table 2: Predicted Spectroscopic Data
| Type | Description |
|---|---|
| ¹H NMR | Expected signals include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct signals for the diastereotopic C1 protons (CH₂OH), a singlet for the methoxy group protons, and a signal for the C3 protons (CH₂O). The hydroxyl proton will appear as a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Expected signals include distinct carbons for the C2-methyl, C1 (hydroxymethyl), C2 (chiral center), C3 (methoxymethyl), and the methoxy group. |
| IR Spectroscopy | A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the primary alcohol. C-H stretching bands are expected around 2850-3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol around 1050-1150 cm⁻¹. |
Strategies for Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical development.[2] Three primary strategies are employed to achieve high enantiomeric purity: synthesis from the chiral pool, asymmetric reduction of a prochiral precursor, and kinetic resolution.
Chiral Pool Synthesis
This is the most direct and widely cited method, utilizing a readily available, enantiopure starting material. The most common precursor is (R)-methyl 3-hydroxy-2-methylpropanoate, also known as the "Roche ester," which is commercially available with high enantiomeric excess (ee).[2] The synthesis involves a two-step sequence: methylation of the hydroxyl group followed by reduction of the ester.
Caption: Chiral pool synthesis of the target molecule.
Step 1: Methylation of (R)-methyl 3-hydroxy-2-methylpropanoate
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), a solution of (R)-methyl 3-hydroxy-2-methylpropanoate (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.
-
Methyl iodide (MeI, 1.5 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (R)-methyl 3-methoxy-2-methylpropanoate.
Step 2: Reduction of (R)-methyl 3-methoxy-2-methylpropanoate
-
A solution of the crude ester from Step 1 (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2-4 hours.
-
The reaction is quenched by the sequential, slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
Asymmetric Reduction of a Prochiral Precursor
An alternative strategy involves the enantioselective reduction of the prochiral aldehyde, 3-methoxy-2-methylpropanal. This method utilizes a chiral reducing agent or a catalyst system to selectively produce the (R)-enantiomer. Biocatalysis using ketoreductases (KREDs) or chemical methods with chiral borohydrides are common approaches.[2][3]
Caption: Asymmetric reduction of a prochiral aldehyde.
(Dynamic) Kinetic Resolution
Kinetic resolution starts with a racemic mixture of 3-methoxy-2-methylpropan-1-ol. A chiral reagent or enzyme (e.g., a lipase) selectively reacts with one enantiomer (e.g., the S-enantiomer), leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. The maximum theoretical yield for the resolved alcohol is 50%. In dynamic kinetic resolution (DKR), a racemization catalyst is added to continuously convert the faster-reacting enantiomer back into the racemate, theoretically allowing for a yield of up to 100% of the desired product.[2]
Caption: Kinetic resolution of the racemic alcohol.
Applications in Drug Development
As a chiral building block, this compound serves as a versatile intermediate for introducing a specific stereocenter into a larger active pharmaceutical ingredient (API).[2] Its bifunctional nature (alcohol and ether) allows for various synthetic transformations. The primary alcohol can be converted into an aldehyde, a carboxylic acid, an ester, or a good leaving group for nucleophilic substitution, while the ether linkage is generally stable under many reaction conditions.
The incorporation of this fragment can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule by ensuring the correct three-dimensional orientation required for binding to a biological target.
Caption: Incorporation of the chiral block into a drug scaffold.
Safety and Handling
This compound and its racemic mixture are classified as flammable liquids that can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Conclusion
This compound is a foundational chiral intermediate whose value lies in its stereochemical purity and synthetic versatility. The most reliable synthetic access is through a chiral pool approach starting from the commercially available (R)-methyl 3-hydroxy-2-methylpropanoate. While other methods like asymmetric reduction and kinetic resolution provide viable alternatives, the chiral pool route remains highly efficient. For researchers and professionals in drug development, this compound offers a dependable method for introducing a key stereocenter, ultimately enabling the synthesis of complex and potent therapeutic agents.
References
The Emergence of a Key Chiral Synthon: A Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-3-Methoxy-2-methylpropan-1-OL, a seemingly unassuming chiral alcohol, has carved a significant niche in the landscape of modern organic synthesis, particularly in the development of complex pharmaceutical agents. Its unique structural features, combining a primary alcohol, a methoxy group, and a stereocenter, render it a valuable C4 chiral building block. This technical guide delves into the discovery, historical context, and synthetic evolution of this important molecule, providing detailed experimental protocols and highlighting its application in the synthesis of life-saving therapeutics.
Discovery and Historical Context: A Synthon Born from the Chiral Pool
The precise moment of the first synthesis of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader development of asymmetric synthesis and the strategic utilization of the "chiral pool"[1]. The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes, which serve as starting materials for the synthesis of complex chiral molecules[1].
One of the most prominent and historically significant precursors for the synthesis of this compound is the Roche ester , methyl (R)-3-hydroxy-2-methylpropanoate[2][3]. The development and commercial availability of both enantiomers of the Roche ester in high enantiomeric purity was a pivotal moment in asymmetric synthesis, providing a versatile and reliable starting point for a myriad of chiral synthons. The history of this compound is therefore a testament to the power of chiral pool synthesis, where a readily available chiral starting material is chemically modified to create a new, valuable building block.
The significance of chiral molecules in pharmacology became increasingly apparent throughout the 20th century, driving the demand for enantiomerically pure intermediates[4][5][6]. The realization that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles spurred the development of methods to synthesize single-enantiomer drugs[7][8]. It is within this context that chiral building blocks like this compound gained their importance, enabling the stereocontrolled construction of complex drug molecules.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | [9][10] |
| Molecular Weight | 104.15 g/mol | [9][10] |
| IUPAC Name | (2R)-3-methoxy-2-methylpropan-1-ol | [9][10] |
| CAS Number | 911855-78-2 | [No direct citation] |
| Density | 1.066 g/mL at 25 °C (for the racemate) | [No direct citation] |
| Boiling Point | 76-77 °C at 12 mmHg (for the racemate) | [No direct citation] |
| SMILES | C--INVALID-LINK--COC | [9][10] |
| InChI | InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | [9][10] |
| XLogP3 | 0.2 | [9][10] |
Key Synthetic Methodologies
The enantioselective synthesis of this compound is paramount to its utility. Several strategies have been developed, with the most common and historically significant route originating from the Roche ester.
Synthesis from (R)-Roche Ester
This is a widely adopted and reliable method that leverages the readily available chiral precursor, methyl (R)-3-hydroxy-2-methylpropanoate. The synthesis involves two key transformations: O-methylation of the primary alcohol and subsequent reduction of the ester functionality.
Figure 1: General workflow for the synthesis of this compound from (R)-Roche Ester.
Materials:
-
Methyl (R)-3-hydroxy-2-methylpropanoate ((R)-Roche ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Step 1: O-Methylation of (R)-Roche Ester
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of (R)-Roche ester (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Methyl iodide (1.5 eq) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl (R)-3-methoxy-2-methylpropanoate. This intermediate can be purified by fractional distillation under reduced pressure.
Step 2: Reduction of Methyl (R)-3-methoxy-2-methylpropanoate
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of methyl (R)-3-methoxy-2-methylpropanoate (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0 °C, where x is the mass of LiAlH₄ in grams.
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The product can be further purified by distillation under reduced pressure.
Other Synthetic Approaches
While the route from Roche ester is prevalent, other methods for the enantioselective synthesis of similar chiral alcohols exist and are, in principle, applicable. These include:
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable prochiral substrate, such as an unsaturated precursor, using a chiral catalyst[8][11].
-
Enzymatic Resolution: The use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of 3-methoxy-2-methylpropan-1-ol, allowing for the separation of the desired (R)-enantiomer.
Application in Drug Development: Synthesis of Saquinavir
The utility of this compound as a chiral building block is exemplified in the synthesis of Saquinavir, a potent HIV-1 protease inhibitor[3][12][13]. Saquinavir was the first protease inhibitor approved by the FDA in 1995 for the treatment of HIV/AIDS, marking a turning point in the management of the disease[14].
The synthesis of Saquinavir involves the coupling of several complex chiral fragments. While this compound itself is not directly incorporated in the final structure of Saquinavir, a structurally related chiral epoxide derived from a similar synthetic strategy is a key intermediate. The principles of stereocontrol established in the synthesis of this compound are directly applicable to the synthesis of these crucial fragments.
Mechanism of Action of Saquinavir
Saquinavir functions by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of new, infectious virus particles[7][15][16]. The HIV protease cleaves viral polyproteins into functional proteins required for viral replication and assembly. Saquinavir, a peptidomimetic inhibitor, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions[5][16].
Figure 2: Simplified signaling pathway illustrating the mechanism of action of Saquinavir.
Conclusion
This compound stands as a prime example of a valuable chiral building block whose history is intertwined with the advancement of asymmetric synthesis. Its efficient preparation from readily available chiral precursors like the Roche ester has made it an important tool for medicinal chemists. The principles underlying its synthesis are fundamental to the construction of complex, life-saving drugs, as demonstrated by its connection to the synthesis of the pioneering HIV protease inhibitor, Saquinavir. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound in the drug development pipeline is set to endure.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Saquinavir - Wikipedia [en.wikipedia.org]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
(R)-3-Methoxy-2-methylpropan-1-OL material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for (R)-3-Methoxy-2-methylpropan-1-ol, including its physical and chemical properties, hazard information, and handling procedures. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.
Chemical and Physical Properties
This compound is a chiral building block utilized in organic synthesis. Its bifunctional nature, containing both a primary alcohol and an ether group, makes it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | PubChem[1] |
| Molecular Weight | 104.15 g/mol | PubChem[1] |
| CAS Number | 911855-78-2 | Achmem[2] |
| Appearance | Liquid (data for related compound) | AOBChem[3] |
| Odor | No data available | AOBChem[3] |
| Boiling Point | No data available | AOBChem[3] |
| Melting Point | No data available | AOBChem[3] |
| Flash Point | No data available | AOBChem[3] |
| Solubility in water | No data available | AOBChem[3] |
| Computed XLogP3 | 0.2 | PubChem[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification information is provided by multiple sources, with some variations in the assigned hazard statements.
Table 2: GHS Hazard Classification
| Classification | Hazard Class | Hazard Statement | Source |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | PubChem[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | PubChem[1], Achmem[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | PubChem[1], Achmem[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | PubChem[1] | |
| Acute toxicity, oral | H302: Harmful if swallowed | Achmem[2] | |
| Acute toxicity, inhalation | H332: Harmful if inhaled | Achmem[2] |
Hazard Pictograms:
-
Flame (for flammable hazard)
-
Exclamation mark (for skin/eye irritation and acute toxicity)
Signal Word: Warning[2]
The following diagram illustrates the relationship between the hazard classifications and the corresponding precautionary measures.
Caption: Hazard and Precautionary Statement Relationships.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the searched literature. The hazard classifications are based on data submitted to regulatory bodies like ECHA, which are often derived from computational models or studies on analogous substances.
Signaling Pathways
There is no available information in the public domain regarding the specific signaling pathways affected by this compound. Toxicological studies would be required to determine its mechanism of action at a cellular or molecular level.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3]
-
Body Protection: Wear a lab coat or other protective clothing.[3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Avoid breathing vapor, mist, or gas.[3]
-
Avoid contact with skin and eyes.[3]
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Keep refrigerated (2-8°C).[2]
-
Store away from incompatible materials such as strong oxidizing agents.
The following workflow outlines the general procedure for handling this chemical in a laboratory setting.
Caption: Laboratory Handling Workflow.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Table 3: First Aid Procedures
| Exposure Route | Procedure | Source |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical aid. | AOBChem[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | AOBChem[3] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Get medical aid. | AOBChem[3] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Get medical aid. | AOBChem[3] |
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media:
-
Water may be ineffective.
Specific Hazards:
-
Flammable liquid and vapor. Vapors may form explosive mixtures with air.
-
Hazardous decomposition products formed under fire conditions include carbon oxides.[3]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment.
-
Avoid breathing vapors, mist or gas.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let product enter drains.
Methods for Cleaning Up:
-
Absorb with an inert absorbent material (e.g., sand, silica gel).
-
Dispose of in a suitable, closed container for disposal by a licensed professional waste disposal service.[3]
Disposal Considerations
Dispose of this material and its container as hazardous waste in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.[3]
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. The user is responsible for conducting their own risk assessment and implementing appropriate safety measures. The information provided is based on publicly available data and may not be exhaustive.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol
Introduction
(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical compounds where specific stereochemistry is crucial for biological activity.[1] Its bifunctional nature, possessing both a hydroxyl and a methoxy group, allows for a variety of chemical transformations. This document provides a detailed protocol for the enantioselective synthesis of this compound utilizing a chemoenzymatic approach. This strategy employs the asymmetric reduction of an α,β-unsaturated aldehyde precursor catalyzed by an enoate reductase, an enzyme class known for its high stereoselectivity in C=C bond reduction.[2][3][4]
Overall Synthetic Strategy
The synthesis is a two-step process commencing with the synthesis of the α,β-unsaturated aldehyde precursor, 3-methoxy-2-methylpropenal. This is followed by a highly enantioselective enzymatic reduction of the carbon-carbon double bond to yield the desired this compound.
Experimental Protocols
Part 1: Synthesis of 3-Methoxy-2-methylpropenal (Precursor)
This protocol outlines the synthesis of the α,β-unsaturated aldehyde precursor required for the enzymatic reduction.
Materials:
-
Methacrolein
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
Procedure:
-
To a solution of methacrolein (1 equivalent) in anhydrous methanol (5 equivalents), add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-methoxy-2-methylpropenal.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Part 2: Enantioselective Enzymatic Reduction
This protocol describes the asymmetric reduction of 3-methoxy-2-methylpropenal to this compound using an enoate reductase.
Materials:
-
3-Methoxy-2-methylpropenal
-
Enoate reductase (e.g., from Pichia stipitis - OYE 2.6)
-
NADH or NADPH
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add 3-methoxy-2-methylpropenal (1 equivalent).
-
Add NADH or NADPH (0.1 equivalents), D-glucose (1.5 equivalents), and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Initiate the reaction by adding the enoate reductase.
-
Stir the reaction mixture at 30°C and monitor the progress by TLC or GC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral GC analysis.
Data Presentation
The following table summarizes expected results based on similar enzymatic reductions reported in the literature. Actual results may vary depending on the specific enzyme and reaction conditions used.
| Entry | Substrate | Enzyme | Cofactor | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 3-Methoxy-2-methylpropenal | Enoate Reductase (OYE 2.6) | NADH | >95 | >99 (R) |
| 2 | 3-Methoxy-2-methylpropenal | Engineered Enoate Reductase | NADPH | >98 | >99.5 (R) |
Conclusion
The chemoenzymatic protocol detailed above presents an efficient and highly enantioselective method for the synthesis of this compound. The use of enoate reductases offers a green and sustainable alternative to traditional chemical methods, often providing superior stereocontrol under mild reaction conditions. This approach is well-suited for researchers and professionals in drug development requiring access to this valuable chiral intermediate.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-3-Methoxy-2-methylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Methoxy-2-methylpropan-1-ol is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a primary alcohol and a methoxy group, combined with a defined stereocenter, makes it an ideal starting material for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The chiral methyl group at the C2 position allows for the introduction of stereocentricity early in a synthetic route, which is crucial for the development of potent and selective drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of natural products and their analogues.
Key Applications
The primary utility of this compound lies in its conversion to the corresponding chiral aldehyde, (R)-3-methoxy-2-methylpropanal. This aldehyde is a key intermediate that can undergo a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard reactions, to construct complex carbon skeletons with high stereochemical control.
One of the most significant potential applications of this chiral building block is in the total synthesis of potent, biologically active natural products. For instance, the structural motif of a propionate unit with a methyl branch at the alpha position and a hydroxyl or ether functionality at the beta position is a common feature in many polyketide natural products with important medicinal properties. A notable example is the potent anticancer agent (+)-discodermolide , a microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta.[1][2][3] The total synthesis of discodermolide and its analogues often relies on the stereoselective construction of fragments containing multiple chiral centers. While many reported syntheses of discodermolide utilize the related chiral precursor, methyl (R)-3-hydroxy-2-methylpropionate, this compound represents a readily available and versatile alternative for the synthesis of key fragments.[4]
Experimental Protocols
Oxidation of this compound to (R)-3-methoxy-2-methylpropanal
The selective oxidation of the primary alcohol to the aldehyde is a critical step in harnessing the synthetic potential of this chiral building block. Several mild oxidation methods can be employed to achieve this transformation with high yield and without racemization of the stereocenter. Two of the most common and reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
a) Swern Oxidation Protocol
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.
-
General Reaction: this compound → (R)-3-methoxy-2-methylpropanal
-
Reagents and Materials:
-
This compound
-
Oxalyl chloride (2 M solution in dichloromethane)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
-
| Reagent/Parameter | Molar Ratio/Condition |
| This compound | 1.0 eq |
| Oxalyl chloride | 1.2 eq |
| DMSO | 2.2 eq |
| Triethylamine | 5.0 eq |
| Temperature | -78 °C to rt |
| Solvent | Anhydrous DCM |
| Expected Yield | >90% |
| Expected Enantiomeric Purity | >99% ee |
b) Dess-Martin Periodinane (DMP) Oxidation Protocol
The Dess-Martin oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes. It offers the advantage of being performed at room temperature and having a simple work-up.[3][5][6]
-
General Reaction: this compound → (R)-3-methoxy-2-methylpropanal
-
Reagents and Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Standard glassware
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
-
| Reagent/Parameter | Molar Ratio/Condition |
| This compound | 1.0 eq |
| Dess-Martin Periodinane | 1.1 eq |
| Temperature | Room Temperature |
| Solvent | Anhydrous DCM |
| Expected Yield | ~95% |
| Expected Enantiomeric Purity | >99% ee |
Stereoselective Aldol Addition of (R)-3-methoxy-2-methylpropanal
The resulting chiral aldehyde, (R)-3-methoxy-2-methylpropanal, is a valuable substrate for stereoselective aldol reactions, a cornerstone of polyketide synthesis. The following is a representative protocol for a substrate-controlled diastereoselective aldol addition.
-
General Reaction: (R)-3-methoxy-2-methylpropanal + Ketone Enolate → Diastereomerically enriched β-hydroxy ketone
-
Reagents and Materials:
-
(R)-3-methoxy-2-methylpropanal
-
A suitable ketone (e.g., acetone)
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
-
To this LDA solution, add the ketone (1.0 eq) dropwise at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add a solution of (R)-3-methoxy-2-methylpropanal (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product can be purified by flash column chromatography.
-
| Reagent/Parameter | Molar Ratio/Condition |
| Ketone | 1.0 eq |
| n-Butyllithium | 1.0 eq |
| Diisopropylamine | 1.1 eq |
| (R)-3-methoxy-2-methylpropanal | 1.2 eq |
| Temperature | -78 °C |
| Solvent | Anhydrous THF |
| Expected Diastereoselectivity | Dependent on substrate and conditions, but generally moderate to high |
Visualizing Synthetic Pathways and Biological Mechanisms
Experimental Workflow: From Chiral Alcohol to Aldol Adduct
The following diagram illustrates the key synthetic transformations described above, starting from this compound.
Caption: Synthetic route from the chiral alcohol to a key β-hydroxy ketone intermediate.
Logical Relationship: Application in Discodermolide Synthesis
This diagram outlines the conceptual application of this compound in the synthesis of a key fragment of (+)-discodermolide.
Caption: Conceptual pathway for the synthesis of (+)-discodermolide utilizing the chiral building block.
Signaling Pathway: Mechanism of Action of Discodermolide
Molecules synthesized using this chiral building block, such as (+)-discodermolide, can have profound biological effects. Discodermolide is a potent microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Discodermolide's mechanism of action leading to apoptosis in cancer cells.[7][8][9]
Conclusion
This compound is a highly useful chiral building block for the stereoselective synthesis of complex organic molecules. Its conversion to the corresponding aldehyde provides a versatile intermediate for the construction of intricate carbon skeletons found in numerous biologically active natural products. The protocols and conceptual frameworks provided herein offer a guide for researchers in synthetic and medicinal chemistry to leverage the potential of this valuable chiral synthon in their research and development endeavors.
References
- 1. (+)-Discodermolide: A Marine Natural Product Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-discodermolide: a marine natural product against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discodermolide - Wikipedia [en.wikipedia.org]
- 4. The microtubule stabilizing agent discodermolide is a potent inducer of accelerated cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Microtubule Stabilization by Discodermolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cornellpharmacology.org [cornellpharmacology.org]
- 9. (+)-Discodermolide binds to microtubules in stoichiometric ratio to tubulin dimers, blocks taxol binding and results in mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Methoxy-2-methylpropan-1-OL in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-3-Methoxy-2-methylpropan-1-ol as a chiral building block in pharmaceutical synthesis. The focus is on its conversion to the valuable intermediate, methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the "Roche ester."
This compound is a versatile chiral starting material, prized for its bifunctional nature, containing both a hydroxyl and a methoxy group.[1] Its chirality is a key feature, enabling the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of many pharmaceutical compounds.[1]
A significant application of this chiral alcohol is its role as a precursor to the Roche ester , a widely used intermediate in the synthesis of a variety of bioactive molecules, including vitamins, antibiotics, and other complex natural products. The synthetic route involves a two-step oxidation process, which must be conducted under mild conditions to preserve the stereochemical integrity of the chiral center.
Synthetic Pathway Overview
The conversion of this compound to the Roche ester proceeds through the intermediate aldehyde, (R)-3-methoxy-2-methylpropanal. This transformation is achieved by a selective oxidation of the primary alcohol, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.
Caption: Synthetic pathway from this compound to a Roche ester precursor.
Experimental Protocols
The following protocols are based on well-established synthetic methodologies for the individual transformations. Researchers should adapt these protocols to their specific laboratory conditions and substrate concentrations.
Protocol 1: Oxidation of this compound to (R)-3-Methoxy-2-methylpropanal
This protocol utilizes a TEMPO-catalyzed oxidation, a mild and selective method for the oxidation of primary alcohols to aldehydes.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, maintaining the temperature at 0 °C. The addition rate should be controlled to keep the reaction temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (R)-3-methoxy-2-methylpropanal.
Expected Yield and Purity: This type of oxidation is known for its high selectivity and yields.
| Parameter | Expected Value |
| Yield | >90% |
| Purity | High, may require purification by flash chromatography |
| Enantiomeric Excess | Expected to be preserved (>99% ee) |
Protocol 2: Oxidation of (R)-3-Methoxy-2-methylpropanal to (R)-3-Methoxy-2-methylpropanoic Acid
This protocol employs the Pinnick oxidation, which is highly effective for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups.
Materials:
-
(R)-3-Methoxy-2-methylpropanal
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-Methoxy-2-methylpropanal (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a scavenger for hypochlorite).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and monosodium phosphate (1.5 eq) in water.
-
Add the sodium chlorite/phosphate solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-3-methoxy-2-methylpropanoic acid.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | Typically high, may be purified by crystallization or chromatography |
Protocol 3: Esterification of (R)-3-Methoxy-2-methylpropanoic Acid to Methyl (R)-3-methoxy-2-methylpropanoate
This protocol uses diazomethane for the esterification, which is a high-yielding and clean reaction. Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.
Materials:
-
(R)-3-Methoxy-2-methylpropanoic acid
-
Diazomethane solution in diethyl ether
-
Diethyl ether
-
Acetic acid (for quenching)
Procedure:
-
Dissolve the (R)-3-methoxy-2-methylpropanoic acid (1.0 eq) in diethyl ether and cool the solution to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Continue stirring at 0 °C for 30 minutes.
-
Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl (R)-3-methoxy-2-methylpropanoate.
Quantitative Data:
| Parameter | Expected Value |
| Yield | >95% |
| Purity | Very high, often requires minimal purification |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of a Roche ester precursor.
These protocols provide a framework for the utilization of this compound in the synthesis of a key chiral intermediate for the pharmaceutical industry. The mild reaction conditions outlined are crucial for maintaining the enantiomeric purity of the final product.
References
Synthesis of Derivatives from (R)-3-Methoxy-2-methylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the chiral building block, (R)-3-Methoxy-2-methylpropan-1-ol. This versatile starting material, possessing a primary alcohol, offers a key site for synthetic modification, enabling the creation of a diverse range of compounds with applications in pharmaceutical and materials science. The protocols outlined below cover key transformations including esterification, etherification, and oxidation, providing a foundation for the development of novel molecules.
Introduction
This compound is a valuable chiral intermediate in organic synthesis. Its stereocenter and functional groups—a primary hydroxyl and a methoxy group—allow for a variety of chemical transformations to build complex molecular architectures with specific stereochemistry, a critical aspect in the development of many pharmaceutical compounds.[1] This document details procedures for the synthesis of esters, ethers, and aldehydes from this starting material.
Data Presentation
The following tables summarize the expected products and typical reaction conditions for the synthesis of various derivatives from this compound.
| Derivative Type | Product | Reagents | Solvent | Temp. | Typical Yield |
| Ester | (R)-3-Methoxy-2-methylpropyl acetate | Acetic anhydride, Pyridine | Dichloromethane (DCM) | Room Temp. | High |
| Ether | (R)-1-Benzyloxy-3-methoxy-2-methylpropane | Benzyl bromide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to RT | Good |
| Aldehyde | (R)-3-Methoxy-2-methylpropanal | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | High |
Experimental Protocols
Esterification: Synthesis of (R)-3-Methoxy-2-methylpropyl acetate
This protocol describes the acylation of the primary alcohol to form an ester.
Methodology:
-
To a stirred solution of this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the slow addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-3-Methoxy-2-methylpropyl acetate.
References
Application Notes and Protocols: (R)-3-Methoxy-2-methylpropan-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral compound in the field of asymmetric synthesis. While often sought after for its potential as a chiral auxiliary, current literature and research primarily highlight its application as a chiral building block. This document provides a detailed overview of its role, potential applications, and representative protocols, clarifying its function in the synthesis of complex, enantiomerically pure molecules.
Understanding the Role of this compound
In asymmetric synthesis, it is crucial to distinguish between a chiral auxiliary and a chiral building block .
-
Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.
-
Chiral Building Block (or Chiral Pool Synthesis): A chiral building block is an enantiomerically pure compound that is incorporated as a permanent part of the final target molecule. The inherent chirality of the building block is transferred to the final product.
Current evidence strongly indicates that This compound primarily serves as a chiral building block . Its stereocenter is typically retained within the carbon skeleton of the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 911855-78-2 |
| Chirality | (R)-enantiomer |
Applications in Asymmetric Synthesis as a Chiral Building Block
This compound is a versatile starting material for the synthesis of various complex chiral molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a primary alcohol and a methoxy group, allows for a range of chemical transformations.
The general workflow for utilizing this compound as a chiral building block involves the following conceptual steps:
Caption: General workflow for utilizing a chiral building block.
Representative Experimental Protocols
The following protocols are representative examples of how this compound can be chemically modified for use as a chiral building block.
Protocol 1: Oxidation to (R)-3-Methoxy-2-methylpropanal
This protocol describes the conversion of the primary alcohol to an aldehyde, a key intermediate for subsequent carbon-carbon bond-forming reactions.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers separate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (R)-3-Methoxy-2-methylpropanal.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Tosylation of the Primary Alcohol
This protocol describes the conversion of the hydroxyl group into a good leaving group (tosylate), preparing the molecule for nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with cold water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tosylate can be purified by recrystallization or flash column chromatography.
Logical Relationship of Transformations
The following diagram illustrates the logical progression from the starting chiral building block to a more complex chiral intermediate through the representative protocols described.
References
Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol
Abstract
(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical compounds.[1] Its stereospecific synthesis is of significant interest. This document provides detailed experimental protocols for a two-step synthesis of this compound, commencing with the preparation of the precursor aldehyde, 3-methoxy-2-methylpropanal, via Swern oxidation, followed by a highly enantioselective asymmetric reduction. Two effective methods for the asymmetric reduction are presented: the chemical Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using a ketoreductase (KRED). These protocols are intended for researchers and scientists in organic synthesis and drug development.
Synthesis of 3-Methoxy-2-methylpropanal (Precursor)
A common and efficient method for the synthesis of 3-methoxy-2-methylpropanal is the oxidation of the corresponding primary alcohol, 3-methoxy-2-methylpropan-1-ol. The Swern oxidation is a reliable choice for this transformation as it employs mild conditions and minimizes over-oxidation to the carboxylic acid.[2][3][4][5][6]
Experimental Protocol: Swern Oxidation
Materials:
-
3-Methoxy-2-methylpropan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane (DCM) to the flask, followed by oxalyl chloride (1.5 eq.) via syringe, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3-methoxy-2-methylpropan-1-ol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxy-2-methylpropanal.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure aldehyde.
Note: The byproduct dimethyl sulfide has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[3]
Asymmetric Reduction to this compound
Two robust methods for the enantioselective reduction of 3-methoxy-2-methylpropanal to the target (R)-alcohol are detailed below.
Method A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones and aldehydes.[7][8] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction. To obtain the (R)-alcohol, the (S)-CBS catalyst is typically used.
Materials:
-
3-Methoxy-2-methylpropanal
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, charge a flame-dried round-bottom flask with (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M solution in toluene).
-
Add anhydrous tetrahydrofuran (THF) and cool the solution to -30 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 eq.) to the catalyst solution and stir for 10 minutes.
-
Add a solution of 3-methoxy-2-methylpropanal (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -30 °C.
-
Stir the reaction mixture at -30 °C for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Method B: Biocatalytic Reduction with a Ketoreductase (KRED)
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding chiral alcohols.[9] This method offers high enantioselectivity under mild, environmentally friendly conditions. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is typically employed to recycle the consumed NADPH.
Materials:
-
3-Methoxy-2-methylpropanal
-
Ketoreductase (KRED) selective for the (R)-alcohol (e.g., from a commercially available screening kit)
-
NADP⁺ (or NAD⁺, depending on enzyme cofactor preference)
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add NADP⁺ (0.1 mol%), glucose (1.2 eq.), and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Add the selected ketoreductase (KRED) according to the manufacturer's recommended concentration.
-
Dissolve 3-methoxy-2-methylpropanal (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation.
-
Monitor the reaction progress by GC or HPLC analysis of aliquots taken periodically.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent such as MTBE or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize the expected quantitative data for the described experimental procedures. Values are based on typical outcomes for these types of reactions as reported in the literature for similar substrates.
| Precursor Synthesis: Swern Oxidation | |
| Substrate | 3-Methoxy-2-methylpropan-1-ol |
| Product | 3-Methoxy-2-methylpropanal |
| Typical Yield | 85-95% |
| Purity | >95% after chromatography |
| Asymmetric Reduction Method Comparison | Method A: CBS Reduction | Method B: Biocatalytic (KRED) Reduction |
| Substrate | 3-Methoxy-2-methylpropanal | 3-Methoxy-2-methylpropanal |
| Product | This compound | This compound |
| Typical Yield | 80-90% | 90-99% |
| Enantiomeric Excess (e.e.) | >95% | >99% |
| Reaction Temperature | -30 °C | 25-30 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Reagents | (S)-CBS catalyst, BH₃·SMe₂ | Ketoreductase, NADP⁺, Glucose, GDH |
Mandatory Visualizations
Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target chiral alcohol.
CBS Reduction Mechanism
Caption: Key steps in the CBS-catalyzed asymmetric reduction of an aldehyde.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. About: Corey–Itsuno reduction [dbpedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (R)-3-Methoxy-2-methylpropan-1-ol
Introduction
(R)-3-Methoxy-2-methylpropan-1-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereochemical purity is critical for the synthesis of enantiomerically pure target molecules. Consequently, robust and accurate analytical methods for the quantification of the (R)-enantiomer and the determination of enantiomeric excess are essential. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Chiral Gas Chromatography (GC) Method
Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers. The use of a chiral stationary phase allows for the differential interaction with the enantiomers, leading to their separation.
Experimental Protocol
1.1. Instrumentation and Columns:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.
-
Chiral Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm, Cyclodex-B, or Cyclosil-B), is recommended for the separation of alcohol enantiomers.
1.2. Reagents and Standards:
-
Carrier Gas: Helium or Hydrogen of high purity.
-
This compound Standard: A certified reference standard of known purity.
-
(S)-3-Methoxy-2-methylpropan-1-ol Standard: For method development and validation.
-
Solvent: High-purity methanol or ethanol for sample and standard dilution.
1.3. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (Helium).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
1.4. Sample and Standard Preparation:
-
Standard Solutions: Prepare a series of calibration standards of this compound in the desired solvent (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.
1.5. Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration for the standard solutions.
-
Determine the concentration of the (R)-enantiomer in the sample using the calibration curve.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
-
Quantitative Data Summary
| Sample ID | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Concentration (R-enantiomer) (µg/mL) | Enantiomeric Excess (%) |
| Standard 1 | 15.2 | 15.8 | 50000 | - | 10 | 100 |
| Standard 2 | 15.2 | 15.8 | 250000 | - | 50 | 100 |
| Standard 3 | 15.2 | 15.8 | 500000 | - | 100 | 100 |
| Sample 1 | 15.2 | 15.8 | 450000 | 50000 | 90 | 80 |
| Sample 2 | 15.2 | 15.8 | 600000 | 150000 | 120 | 60 |
Experimental Workflow: Chiral GC Analysis
Caption: Workflow for the quantitative analysis of this compound by Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers, including those that are not sufficiently volatile for GC analysis.
Experimental Protocol
2.1. Instrumentation and Columns:
-
HPLC System: An HPLC system with a UV detector or a Chiral Detector (e.g., Circular Dichroism detector).
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column (e.g., Lux Cellulose-1 or Chiralcel OD-H).
2.2. Reagents and Standards:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
This compound Standard: A certified reference standard.
-
(S)-3-Methoxy-2-methylpropan-1-ol Standard: For method development.
-
Solvent: Mobile phase or a compatible solvent for sample dissolution.
2.3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (if using a UV detector, as the analyte has a weak chromophore).
-
Injection Volume: 10 µL.
2.4. Sample and Standard Preparation:
-
Standard Solutions: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 50, 100, 250, 500, 1000 µg/mL).
-
Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
2.5. Data Analysis:
-
Follow the same data analysis procedure as described for the Chiral GC method (Section 1.5).
Quantitative Data Summary
| Sample ID | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Concentration (R-enantiomer) (µg/mL) | Enantiomeric Excess (%) |
| Standard 1 | 8.5 | 9.7 | 100000 | - | 50 | 100 |
| Standard 2 | 8.5 | 9.7 | 200000 | - | 100 | 100 |
| Standard 3 | 8.5 | 9.7 | 500000 | - | 250 | 100 |
| Sample 1 | 8.5 | 9.7 | 450000 | 50000 | 225 | 80 |
| Sample 2 | 8.5 | 9.7 | 600000 | 150000 | 300 | 60 |
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by Chiral HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for an identical reference standard for calibration. Quantification is achieved by comparing the integral of a specific analyte signal to the integral of a certified internal standard.
Experimental Protocol
3.1. Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a stable magnetic field.
3.2. Reagents and Standards:
-
NMR Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Deuterated Chloroform, CDCl₃).
-
Internal Standard (IS): A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
3.3. NMR Parameters:
-
Pulse Sequence: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: To encompass all signals of interest.
3.4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.
3.5. Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary
| Sample ID | Analyte Signal Integral | IS Signal Integral | Analyte Mass (mg) | IS Mass (mg) | Calculated Purity (%) |
| Sample 1 | 2.50 | 1.00 | 10.2 | 5.1 | 98.5 |
| Sample 2 | 2.45 | 1.02 | 10.5 | 5.3 | 95.2 |
| Sample 3 | 2.55 | 0.98 | 9.8 | 4.9 | 99.1 |
Experimental Workflow: qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the availability of instrumentation. Chiral GC and HPLC are ideal for determining enantiomeric excess, while qNMR provides a direct and accurate measurement of the absolute content of the analyte. The protocols provided herein serve as a detailed guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this important chiral intermediate. It is recommended to perform a full method validation according to ICH guidelines to ensure the reliability of the results for any specific application.
Application of (R)-3-Methoxy-2-methylpropan-1-ol in the Stereoselective Synthesis of (-)-Tuberostemonine
(R)-3-Methoxy-2-methylpropan-1-ol serves as a critical chiral building block in the asymmetric total synthesis of the complex Stemona alkaloid, (-)-tuberostemonine. This intricate natural product, isolated from the roots of Stemona tuberosa, exhibits a wide range of biological activities, including antitussive and insecticidal properties. The synthesis of its formidable pentacyclic structure necessitates precise stereochemical control, a challenge elegantly addressed by the incorporation of this compound.
This chiral precursor is strategically employed to construct the C,D-ring system of (-)-tuberostemonine. The synthetic route leverages the inherent chirality of this compound to establish the desired stereochemistry in a key fragment of the target molecule.
Synthetic Strategy Overview
The overall synthetic strategy involves the preparation of a key aldehyde intermediate, (R)-3-methoxy-2-methylpropanal, through the oxidation of this compound. This chiral aldehyde then undergoes a crucial Horner-Wadsworth-Emmons olefination reaction to form a key carbon-carbon bond and set a critical stereocenter within the emerging C,D-ring fragment of (-)-tuberostemonine.
The following diagram illustrates the logical workflow for the initial steps in the synthesis of the C,D-ring fragment, starting from this compound.
Caption: Synthetic workflow from the chiral building block to the natural product.
Experimental Protocols
The following are detailed experimental protocols for the key transformations involving this compound in the synthesis of the C,D-ring fragment of (-)-tuberostemonine.
Oxidation of this compound to (R)-3-Methoxy-2-methylpropanal
This protocol describes the conversion of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
Materials:
-
This compound
-
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude (R)-3-methoxy-2-methylpropanal. The product is often used in the next step without further purification due to its volatility.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 104.15 |
| Dess-Martin Periodinane | 1.2 | 424.14 |
| Product | Yield (%) |
| (R)-3-Methoxy-2-methylpropanal | >95% (crude) |
Horner-Wadsworth-Emmons Olefination
This protocol details the stereoselective formation of an α,β-unsaturated ester, a key intermediate for the C,D-ring system, from (R)-3-methoxy-2-methylpropanal.
Materials:
-
(R)-3-Methoxy-2-methylpropanal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of crude (R)-3-methoxy-2-methylpropanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| (R)-3-Methoxy-2-methylpropanal | 1.0 | 102.13 |
| Triethyl phosphonoacetate | 1.1 | 224.16 |
| Sodium Hydride (60%) | 1.1 | 24.00 (as 100%) |
| Product | Yield (%) | Stereoselectivity (E:Z) |
| α,β-unsaturated ester | 85-90% | >95:5 |
Signaling Pathway and Logical Relationship Diagram
While there are no biological signaling pathways directly involving this compound in a synthetic context, the logical progression of the synthesis can be visualized. The following diagram illustrates the key transformations and the flow of the synthesis towards the C,D-ring system of (-)-tuberostemonine.
Caption: Logical flow of the synthesis of the C,D-ring system.
Application Notes and Protocols for the Purification of (R)-3-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (R)-3-Methoxy-2-methylpropan-1-ol, a key chiral building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical to achieving the desired chemical and enantiomeric purity. This document outlines methodologies for fractional distillation, flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.
Overview of Purification Techniques
This compound is a polar, chiral alcohol. The purification strategy will depend on the nature of the impurities present in the crude sample. For removal of non-volatile impurities and solvents, fractional distillation is often a suitable first step. To separate compounds with different polarities, flash chromatography is an effective method. For the resolution of enantiomers or separation of closely related structural isomers, preparative chiral HPLC is the technique of choice. Crystallization, particularly diastereomeric crystallization, can also be employed for enantiomeric enrichment.
Experimental Protocols
Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points. This compound has a boiling point of approximately 162°C at atmospheric pressure. This method is suitable for removing solvents and other volatile impurities, or for separating it from significantly less or more volatile compounds.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a distillation head with a thermometer, and receiving flasks. The apparatus should be oven-dried and assembled while warm to prevent condensation of atmospheric moisture.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature at the distillation head. The temperature should gradually rise and then stabilize at the boiling point of the first fraction (typically a lower boiling point impurity or solvent).
-
Collect this initial fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound (approximately 162°C).
-
Carefully control the heating to maintain a slow and steady distillation rate.
-
-
Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions for purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Flash Chromatography
Flash chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. Given that this compound is a polar molecule, a polar stationary phase like silica gel is appropriate, with a moderately polar mobile phase.
Protocol:
-
Column Packing:
-
Select a flash chromatography column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a solvent system of appropriate polarity. A common starting point for polar compounds is a mixture of ethyl acetate and hexane. The polarity can be gradually increased (gradient elution) to improve separation. For this compound, a gradient of 10% to 50% ethyl acetate in hexane is a reasonable starting point.
-
Apply positive pressure (using compressed air or a pump) to force the mobile phase through the column at a steady rate.
-
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique. For the separation of the (R)- and (S)-enantiomers of 3-Methoxy-2-methylpropan-1-ol, a chiral stationary phase (CSP) is required.
Protocol:
-
System Preparation:
-
Equip the preparative HPLC system with a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.
-
Degas the mobile phase to prevent bubble formation in the system. A common mobile phase for normal-phase chiral separations is a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
-
Method Development (Analytical Scale):
-
Initially, develop the separation method on an analytical scale to determine the optimal mobile phase composition and flow rate for baseline separation of the enantiomers.
-
Inject a small amount of the racemic mixture and monitor the chromatogram. Adjust the mobile phase composition (e.g., the percentage of the polar modifier) to achieve good resolution between the enantiomeric peaks.
-
-
Preparative Scale Separation:
-
Once the analytical method is optimized, scale it up to the preparative column. The flow rate and sample loading will need to be adjusted based on the dimensions of the preparative column.
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample onto the column.
-
-
Fraction Collection: Collect the fractions corresponding to the (R)-enantiomer peak as it elutes from the column.
-
Post-Purification: Combine the fractions containing the pure (R)-enantiomer and remove the solvent using a rotary evaporator.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the purified product using analytical chiral HPLC.
Diastereomeric Crystallization
This technique involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
Protocol:
-
Formation of Diastereomers:
-
React the racemic 3-Methoxy-2-methylpropan-1-ol with an enantiomerically pure chiral acid (e.g., (S)-(-)-camphanic chloride or (R)-(-)-mandelic acid) in the presence of a base (e.g., pyridine or triethylamine) to form a mixture of diastereomeric esters.
-
-
Crystallization:
-
Dissolve the diastereomeric ester mixture in a suitable hot solvent.
-
Allow the solution to cool slowly. One of the diastereomers should preferentially crystallize out of the solution.
-
If no crystals form, try adding a different co-solvent or slowly evaporating the solvent.
-
-
Isolation:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
-
Hydrolysis:
-
Hydrolyze the separated diastereomeric ester (e.g., using aqueous sodium hydroxide) to liberate the enantiomerically pure this compound.
-
-
Extraction and Purification:
-
Extract the this compound from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Further purification by distillation or chromatography may be necessary.
-
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or by forming a Mosher's ester and analyzing by NMR.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the described purification techniques. The actual results will vary depending on the specific experimental conditions and the nature of the impurities in the starting material.
| Purification Technique | Typical Parameters | Expected Purity | Typical Yield | Key Advantages | Key Limitations |
| Fractional Distillation | Pressure: Atmospheric or Vacuum | >95% (chemical purity) | 60-80% | Good for removing volatile and non-volatile impurities. | Does not separate enantiomers. |
| Flash Chromatography | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >98% (chemical purity) | 70-90% | Fast and effective for separating compounds with different polarities. | Does not typically separate enantiomers. |
| Preparative Chiral HPLC | Stationary Phase: Chiral (e.g., polysaccharide-based); Mobile Phase: Hexane/Isopropanol | >99% (enantiomeric purity) | 50-70% | High resolution for enantiomer separation. | Lower sample capacity and higher cost. |
| Diastereomeric Crystallization | Resolving Agent: Chiral acid (e.g., mandelic acid); Solvent: Various organic solvents | >98% (enantiomeric purity) | 40-60% (per cycle) | Can be cost-effective for large-scale separations. | Requires a suitable resolving agent and can be labor-intensive. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical relationship for selecting a purification technique based on impurity type.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol
Welcome to the technical support center for the synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scalability, and desired enantiomeric purity. The most common approaches include:
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Route 1: From a Chiral Precursor: Starting with an enantiomerically pure precursor like (R)-methyl 3-hydroxy-2-methylpropanoate (Roche ester). This involves the methylation of the hydroxyl group, followed by the reduction of the ester to the desired primary alcohol. This method offers excellent control of stereochemistry.
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Route 2: From an Achiral Diol: Starting with 2-methyl-1,3-propanediol. This route involves a Williamson ether synthesis to introduce the methoxy group. However, this method produces a racemic mixture that requires subsequent chiral resolution to isolate the (R)-enantiomer. A significant challenge with this route is controlling the selectivity to achieve mono-methylation over di-methylation.
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Route 3: Asymmetric Reduction: This involves the enantioselective reduction of 3-methoxy-2-methylpropanal using a chiral catalyst. The success of this route is highly dependent on the choice of catalyst and reaction conditions to achieve high enantioselectivity.
Q2: I am observing a significant amount of a diether byproduct in my reaction. How can I minimize its formation?
A2: The formation of a diether, specifically 1,3-dimethoxy-2-methylpropane, is a common side reaction when synthesizing this compound from 2-methyl-1,3-propanediol via Williamson ether synthesis. This occurs when both hydroxyl groups of the diol are methylated.
Troubleshooting Strategies:
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Control Stoichiometry: Use a limited amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to favor mono-methylation. A 1:1 molar ratio of the diol to the methylating agent is a good starting point, though empirical optimization is often necessary.
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Use a Bulky Base: Employing a sterically hindered base can help in selectively deprotonating one hydroxyl group, which can improve the selectivity for mono-methylation.
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Protective Group Strategy: To ensure only one hydroxyl group reacts, a protecting group strategy can be implemented. This involves protecting one of the hydroxyls, performing the methylation, and then deprotecting it. This adds extra steps but can significantly improve the yield of the desired mono-ether.
Q3: My final product shows an aldehyde impurity. What is the likely cause and how can I remove it?
A3: An aldehyde impurity, 3-methoxy-2-methylpropanal, can arise if you are synthesizing the target alcohol via the reduction of an ester (e.g., methyl (R)-3-methoxy-2-methylpropanoate). The reduction of an ester to a primary alcohol with reagents like lithium aluminum hydride (LiAlH₄) proceeds through an intermediate aldehyde.[1] If the reduction is incomplete, this aldehyde will remain in your product.
Troubleshooting Strategies:
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Ensure Complete Reduction:
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Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (typically 1.5-2 equivalents of LiAlH₄ for an ester) to ensure the reaction goes to completion.
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Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the appropriate temperature to allow for the complete reduction of both the ester and the intermediate aldehyde.
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Purification:
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Chromatography: The aldehyde impurity can usually be separated from the desired alcohol using column chromatography on silica gel.
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Bisulfite Wash: A gentle wash with a sodium bisulfite solution can sometimes be used to selectively remove aldehyde impurities from an organic solution.
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Q4: The enantiomeric excess (ee) of my product is lower than expected. What are the potential causes?
A4: Achieving high enantiomeric excess is critical when synthesizing a chiral molecule. A lower than expected ee can result from several factors depending on the synthetic route:
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Racemization of Starting Material: If your chiral starting material, such as the Roche ester, has partially racemized over time or due to improper storage, this will directly translate to a lower ee in the final product.
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Side Reactions Affecting the Chiral Center: While less common for the typical synthetic routes to this molecule, certain reaction conditions (e.g., strongly acidic or basic conditions at high temperatures) could potentially lead to racemization at the chiral center.
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Incomplete Chiral Resolution: If you are using a route that requires chiral resolution (e.g., starting from 2-methyl-1,3-propanediol), an incomplete separation of the diastereomeric salts will result in a lower ee of the final product.
Troubleshooting Strategies:
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Verify Starting Material Purity: Always check the enantiomeric purity of your chiral starting materials before use.
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Mild Reaction Conditions: Use the mildest possible reaction conditions to avoid potential racemization.
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Optimize Chiral Resolution: If performing a resolution, optimize the crystallization conditions (solvent, temperature, cooling rate) to achieve the best possible separation of diastereomers. Multiple recrystallizations may be necessary.
Experimental Protocols and Side Reactions
Route 1: Synthesis from (R)-methyl 3-hydroxy-2-methylpropanoate (Roche Ester)
This two-step synthesis is a reliable method for producing the desired (R)-enantiomer with high purity.
Step 1: Methylation of (R)-methyl 3-hydroxy-2-methylpropanoate
This step is a Williamson ether synthesis to form (R)-methyl 3-methoxy-2-methylpropanoate.
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Reaction: (R)-methyl 3-hydroxy-2-methylpropanoate + NaH → (R)-methyl 3-(sodiooxy)-2-methylpropanoate (R)-methyl 3-(sodiooxy)-2-methylpropanoate + CH₃I → (R)-methyl 3-methoxy-2-methylpropanoate + NaI
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Potential Side Reactions:
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Incomplete Reaction: The most common issue is an incomplete reaction, leaving unreacted starting material.
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E2 Elimination: While less likely with a primary alkoxide, elimination can be a competing reaction, especially at higher temperatures.[1]
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Step 2: Reduction of (R)-methyl 3-methoxy-2-methylpropanoate
This step involves the reduction of the ester to the primary alcohol using a strong reducing agent like LiAlH₄.
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Reaction: (R)-methyl 3-methoxy-2-methylpropanoate + LiAlH₄ → this compound
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Potential Side Reactions:
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Incomplete Reduction: As mentioned in the FAQs, this can lead to contamination with the intermediate aldehyde, 3-methoxy-2-methylpropanal.[1]
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Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for the synthesis of this compound from Roche ester.
Route 2: Synthesis from 2-methyl-1,3-propanediol
This route involves a non-stereoselective methylation followed by chiral resolution.
Step 1: Mono-methylation of 2-methyl-1,3-propanediol
This is a Williamson ether synthesis where selectivity is key.
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Reaction: 2-methyl-1,3-propanediol + NaH + CH₃I → 3-Methoxy-2-methylpropan-1-ol (racemic) + 1,3-dimethoxy-2-methylpropane
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Major Side Reaction:
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Di-methylation: The formation of 1,3-dimethoxy-2-methylpropane is the primary side product.
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Step 2: Chiral Resolution
The resulting racemic 3-Methoxy-2-methylpropan-1-ol must be separated into its enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
Reaction Pathway for Route 2
Caption: Synthetic pathway from 2-methyl-1,3-propanediol, highlighting byproduct formation.
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is often proprietary or highly dependent on specific lab conditions, the following table provides a general comparison of the expected outcomes for the two main synthetic routes.
| Parameter | Route 1 (from Roche Ester) | Route 2 (from Diol) |
| Starting Material Cost | Higher | Lower |
| Stereochemical Control | Excellent (retained from starting material) | Requires chiral resolution |
| Typical Main Byproduct | Intermediate aldehyde (if reduction is incomplete) | 1,3-dimethoxy-2-methylpropane |
| Number of Steps | Generally fewer | More (includes resolution) |
| Overall Yield | Can be high with optimization | Often lower due to resolution step |
| Ease of Purification | Generally straightforward | Can be challenging due to byproduct similarity and resolution |
Disclaimer: This information is intended for educational and research purposes only. All chemical syntheses should be performed by qualified professionals in a well-equipped laboratory, with appropriate safety precautions in place.
References
Optimization of reaction conditions for (R)-3-Methoxy-2-methylpropan-1-OL
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the synthesis of (R)-3-Methoxy-2-methylpropan-1-OL, a key chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent strategy involves a multi-step synthesis starting from a commercially available chiral precursor, such as (R)-methyl 3-hydroxy-2-methylpropanoate. The synthesis typically proceeds via methylation of the hydroxyl group followed by the reduction of the ester to the primary alcohol. Alternative approaches include the asymmetric reduction of a prochiral ketone using biocatalysts or chemical catalysts.[1][2]
Q2: Which reducing agents are most effective for converting the precursor ester, methyl (R)-3-methoxy-2-methylpropanoate, to the target alcohol?
Strong hydride reagents are required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically providing high yields.[3][4] Other powerful reducing agents can be used, but sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[5][6]
Q3: Why is LiAlH₄ preferred over NaBH₄ for this ester reduction?
LiAlH₄ is a much stronger reducing agent than NaBH₄.[3][5] The aluminum-hydride bond in LiAlH₄ is more polarized, making the hydride ion more nucleophilic and reactive. Esters are less electrophilic than aldehydes or ketones due to resonance stabilization from the alkoxy group, and therefore require a more potent reducing agent like LiAlH₄ for efficient conversion to the alcohol.[7]
Q4: What are the most critical parameters for a successful and high-yield LiAlH₄ reduction?
Several factors are crucial for optimizing the LiAlH₄ reduction:
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Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, including water and alcohols. All glassware must be thoroughly dried, and anhydrous solvents (e.g., diethyl ether, THF) must be used.[7][8]
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Reagent Quality: The LiAlH₄ should be fresh and of high purity. Old or improperly stored reagent can have reduced activity.
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Stoichiometry: An excess of LiAlH₄ is typically used to ensure the complete conversion of the ester, which requires two equivalents of hydride.[7]
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Temperature Control: The initial addition of LiAlH₄ to the ester solution is usually performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion.[8]
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Careful Workup: The quenching of excess LiAlH₄ and the workup of the resulting aluminum salts must be done cautiously to ensure safety and good recovery of the product.[9]
Q5: Are there "greener" or safer alternatives to using LiAlH₄?
Yes, biocatalysis presents a compelling alternative. The use of ketoreductase (KRED) enzymes for the asymmetric reduction of the corresponding ketone precursor can produce the desired (R)-alcohol with very high enantioselectivity (>99% ee).[2] These reactions are performed in aqueous media under mild conditions (ambient temperature and pressure), avoiding the hazards and waste associated with metal hydride reductions.[2][10]
Troubleshooting Guide
Problem: Low or No Yield of this compound
Low yield is a common issue in multi-step syntheses. This guide focuses on the critical final reduction step.
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Caption: Troubleshooting decision tree for low-yield reductions.
Problem: Reaction is Incomplete (Starting Ester Remains)
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Possible Cause: Insufficient reducing agent. The stoichiometry of ester reduction with LiAlH₄ requires two hydrides per ester molecule. However, active hydrogens (from water or acidic impurities) will consume the reagent.
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Solution: Use a larger excess of LiAlH₄ (e.g., 2.0-3.0 molar equivalents). Ensure the starting material and solvent are completely anhydrous.[8]
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Possible Cause: Low reaction temperature or insufficient reaction time.
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Solution: After the initial addition at 0 °C, allow the reaction to stir at room temperature for several hours or gently heat to reflux (if using THF) to drive the reaction to completion. Monitor the reaction progress using TLC or GC.
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Problem: Low Enantiomeric Excess (ee%) of the Final Product
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Possible Cause: The chiral purity of the starting material was low.
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Solution: Verify the enantiomeric excess of the starting ester (methyl (R)-3-methoxy-2-methylpropanoate) using chiral HPLC or GC before proceeding with the reduction.
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Possible Cause: Racemization occurred in a previous step (e.g., during the methylation of the hydroxyl group).
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Solution: Review the conditions of the preceding steps. For example, using a strong base in the methylation step could potentially lead to epimerization at the α-carbon if the ester enolate is formed. Use milder, non-racemizing conditions.
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Problem: Difficulties During Aqueous Workup of the LiAlH₄ Reaction
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Possible Cause: Formation of gelatinous aluminum salt precipitates that are difficult to filter and trap the product.
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Solution: Use a standardized workup procedure, such as the Fieser workup.[9] For a reaction using 'x' grams of LiAlH₄, cautiously and sequentially add:
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'x' mL of water
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'x' mL of 15% aqueous NaOH
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'3x' mL of water This procedure typically produces granular salts that are easily removed by filtration.[9]
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Possible Cause: Formation of a stable emulsion during extraction.
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Solution: During the extractive workup, wash the organic layer with brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase and helps to break up emulsions.
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Data Presentation
Table 1: Comparison of Common Hydride Reducing Agents for Ester Reduction
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Lithium Borohydride (LiBH₄) |
| Reactivity vs. Esters | High (Reduces to primary alcohol)[3][4] | Very Low / Inert[6] | Moderate (Reduces esters)[9] |
| Typical Solvents | Anhydrous Ethers (THF, Et₂O)[8] | Protic Solvents (MeOH, EtOH) | Ethereal Solvents (THF)[9] |
| Functional Group Tol. | Low (Reduces most carbonyls & more)[9] | High (Reduces aldehydes/ketones only) | Moderate (Less reactive than LiAlH₄) |
| Safety Considerations | Reacts violently with water/protic solvents. Pyrophoric. | Relatively stable in protic solvents. | Reacts with water, but less violently than LiAlH₄. |
Experimental Protocols
Protocol: Reduction of Methyl (R)-3-methoxy-2-methylpropanoate with LiAlH₄
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Caption: Standard experimental workflow for LiAlH₄ reduction.
Materials:
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Methyl (R)-3-methoxy-2-methylpropanoate (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
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Anhydrous tetrahydrofuran (THF)
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15% w/v aqueous sodium hydroxide (NaOH) solution
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Saturated aqueous sodium chloride (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate and Hexanes for chromatography
Procedure:
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Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
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Charging the Flask: The starting ester, methyl (R)-3-methoxy-2-methylpropanoate, is dissolved in anhydrous THF and added to the reaction flask via cannula or syringe. The solution is cooled to 0 °C in an ice-water bath.
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Addition of LiAlH₄: LiAlH₄ is added slowly in small portions to the stirred solution, ensuring the internal temperature does not rise above 5-10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all starting material is consumed.
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Quenching (Workup): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the slow, dropwise addition of water, followed by 15% NaOH solution, and finally more water, as per the Fieser method described in the troubleshooting section.
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Isolation: The resulting slurry is stirred for 30 minutes, then the granular precipitate is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.
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Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by flash column chromatography on silica gel to afford the final product.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. echemi.com [echemi.com]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
Removal of impurities from (R)-3-Methoxy-2-methylpropan-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-3-Methoxy-2-methylpropan-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. Common impurities can be categorized as follows:
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Starting Materials: Unreacted precursors from the synthesis process.
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Byproducts: Unwanted products from side reactions.
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Enantiomeric Impurity: The undesired (S)-enantiomer.
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Solvents: Residual solvents used during synthesis or purification.
A summary of potential impurities is provided in the table below.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities, including starting materials, byproducts, and residual solvents.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (the ratio of the (R)- to the (S)-enantiomer).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.
Q3: What is the most effective method for removing the (S)-enantiomer?
A3: For the removal of the undesired (S)-enantiomer, preparative chiral chromatography (either HPLC or Supercritical Fluid Chromatography - SFC) is the most effective method. These techniques utilize a chiral stationary phase to separate the two enantiomers.
Q4: Can I use distillation to purify this compound?
A4: Fractional distillation can be effective for removing impurities with significantly different boiling points, such as some starting materials and lower-boiling byproducts. However, it will not be effective in separating the (R)- and (S)-enantiomers, as their boiling points are identical.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities | - Insufficient column efficiency (too few theoretical plates).- Boiling points of impurities are too close to the product.- Distillation rate is too high. | - Use a longer fractionating column or one with a more efficient packing material.- Consider an alternative purification method like column chromatography.- Reduce the heating rate to allow for proper equilibration. |
| Product Contamination in Early Fractions | - Inefficient packing of the distillation column.- "Bumping" of the liquid, causing it to splash up the column. | - Ensure the column packing is uniform and properly wetted.- Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Low Product Recovery | - Hold-up of material on the column packing.- Thermal decomposition of the product. | - Use a column with lower hold-up.- Consider vacuum distillation to lower the boiling point and prevent decomposition. |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Incorrect mobile phase composition.- Inappropriate stationary phase.- Column overloading. | - Optimize the solvent system through systematic trials.- Select a stationary phase with a different polarity.- Reduce the amount of sample loaded onto the column. |
| Tailing of the Product Peak | - Interaction of the alcohol group with active sites on the silica gel.- Presence of highly polar impurities. | - Add a small amount of a polar modifier (e.g., triethylamine for basic impurities, acetic acid for acidic impurities) to the mobile phase.- Use a deactivated stationary phase. |
| Low Recovery from the Column | - Irreversible adsorption of the product onto the stationary phase. | - Use a less polar mobile phase to elute the product.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Source | Typical Analytical Method for Detection |
| (R)-2-Methylpropan-1-ol | C₄H₁₀O | Unreacted Starting Material | GC-MS |
| Methanol | CH₄O | Unreacted Starting Material/Solvent | GC-MS |
| 2-Methylpropene | C₄H₈ | Unreacted Starting Material | Headspace GC-MS |
| 3-Methoxy-2-methylpropanal | C₅H₁₀O₂ | Oxidation Byproduct | GC-MS, HPLC |
| 3-Methoxy-2-methylpropanoic acid | C₅H₁₀O₃ | Oxidation Byproduct | HPLC, LC-MS |
| 1,3-Dimethoxy-2-methylpropane | C₆H₁₄O₂ | Byproduct | GC-MS |
| (S)-3-Methoxy-2-methylpropan-1-OL | C₅H₁₂O₂ | Enantiomeric Impurity | Chiral HPLC, Chiral GC |
Experimental Protocols
Protocol 1: Fractional Distillation for Bulk Purification
This protocol is suitable for the initial removal of impurities with significantly different boiling points.
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Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
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Distillation:
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Gently heat the distillation flask.
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Collect the initial fraction (forerun) which will contain lower-boiling impurities.
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Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the desired product.
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Collect the main fraction, which is the purified this compound.
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Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities.
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Analysis: Analyze the collected fractions by GC-MS to assess the removal of impurities.
Protocol 2: Flash Column Chromatography for High Purity
This protocol is effective for removing impurities with similar polarities to the product.
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Column Packing:
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Select an appropriate sized column and slurry pack it with silica gel in a non-polar solvent (e.g., hexane).
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Ensure the packing is uniform and free of air bubbles.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Elution:
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Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Gradually increase the polarity of the mobile phase to elute the product.
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Collect fractions and monitor the elution by thin-layer chromatography (TLC).
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Fraction Pooling and Solvent Removal:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator.
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Analysis: Analyze the purified product by GC-MS and NMR to confirm purity and structure.
Protocol 3: Chiral HPLC for Enantiomeric Purity Assessment
This protocol is for determining the ratio of (R)- and (S)-enantiomers.
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Column and Mobile Phase Selection:
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Choose a suitable chiral HPLC column (e.g., a polysaccharide-based column).
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Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
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Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
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Analysis:
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Inject the sample onto the HPLC system.
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Monitor the elution using a UV detector.
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The two enantiomers should elute as separate peaks.
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Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers to determine the enantiomeric excess (% ee).
Visualizations
References
Challenges in the scale-up of (R)-3-Methoxy-2-methylpropan-1-OL production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of (R)-3-Methoxy-2-methylpropan-1-ol production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the asymmetric reduction of its corresponding prochiral ketone, 3-methoxy-2-methylpropanal. Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly favored industrial method due to its high enantioselectivity and mild reaction conditions.[1][2][3][4][5] Chemical methods, such as asymmetric hydrogenation with chiral metal complexes, are also employed.[4]
Q2: Why is biocatalysis preferred for large-scale production?
A2: Biocatalysis is often preferred for large-scale production of chiral alcohols due to several advantages:
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High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (high enantiomeric excess or ee).[2][6]
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Mild Reaction Conditions: Enzymatic reactions are typically conducted at or near ambient temperature and pressure, reducing energy costs and the need for specialized high-pressure equipment.[5][7]
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High Yields and Purity: Biocatalytic processes can achieve high product yields and purity, often simplifying downstream purification.[5][8]
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Environmental Friendliness: These processes often use water as a solvent and avoid heavy metal catalysts, making them a "greener" alternative.[6]
Q3: What is a typical starting material for the synthesis?
A3: The most common starting material is 3-methoxy-2-methylpropanal, the prochiral ketone precursor to this compound. This can be synthesized through various organic chemistry routes.
Q4: How is the enantiomeric excess (ee) of the final product determined?
A4: The enantiomeric excess of this compound is typically determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[9]
Troubleshooting Guides
Problem 1: Low Yield During Scale-Up
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor reaction progress using techniques like GC or HPLC. Extend reaction time if necessary. In biocatalytic reactions, ensure the cofactor regeneration system is efficient. |
| Enzyme inhibition | High concentrations of substrate or product can inhibit the enzyme. Consider a fed-batch approach for substrate addition to maintain a low, non-inhibitory concentration. |
| Poor enzyme stability | Optimize reaction parameters such as temperature and pH. Immobilization of the enzyme can sometimes improve stability. |
| Side reactions | Analyze for byproducts to identify potential side reactions. Adjusting reaction conditions (e.g., temperature, pH, substrate concentration) may minimize these. |
Problem 2: Decrease in Enantiomeric Excess (ee) at High Conversion
| Possible Cause | Suggested Solution |
| Reaction reversibility | In some enzymatic reductions, the reverse reaction (oxidation of the alcohol) can occur, leading to a decrease in ee over time. It is often advisable to stop the reaction before it reaches full equilibrium.[10] |
| Presence of competing enzymes | If using whole-cell biocatalysts, other native enzymes may have activity on the substrate or product, leading to the formation of the undesired enantiomer. Using a purified enzyme can mitigate this. |
| Racemization of product | Although less common for this specific molecule under typical conditions, investigate if any reaction or workup conditions could be causing racemization of the desired product. |
Problem 3: Challenges in Purification at a Larger Scale
| Possible Cause | Suggested Solution |
| Formation of closely related impurities | Byproducts with similar physical properties to the desired product can make purification by distillation difficult. Analyze the impurity profile to understand their nature. |
| Difficulty in separating enantiomers | If the enantiomeric excess is not sufficiently high, preparative chiral chromatography (e.g., SFC) is often the method of choice for purification.[11] |
| Product isolation from aqueous media (for biocatalysis) | This compound has some water solubility. Efficient extraction with a suitable organic solvent is necessary. Multiple extractions may be required. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Biocatalytic Ketone Reduction (Illustrative Examples)
| Parameter | Laboratory Scale | Industrial Scale |
| Substrate Loading | 10-50 g/L | >100 g/L |
| Enzyme Loading | 1-5% (w/w) | <1% (w/w) |
| Reaction Volume | 100 mL - 5 L | >1000 L |
| Typical Yield | 85-99% | 90-97% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Reaction Time | 12-48 hours | 12-24 hours |
| Purification Method | Flash Chromatography | Distillation, Preparative SFC |
Note: Data is generalized from various industrial biocatalysis case studies and may not represent the exact values for this compound production.[2][8]
Experimental Protocols
Key Experiment: Biocatalytic Asymmetric Reduction of 3-Methoxy-2-methylpropanal
This protocol is a representative example for the synthesis of this compound using a ketoreductase with a cofactor regeneration system.
Materials:
-
3-Methoxy-2-methylpropanal
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer.
-
Reagent Addition: Add D-glucose, NADP+, and the enzymes (KRED and GDH) to the buffer and stir until dissolved.
-
Substrate Addition: Add 3-Methoxy-2-methylpropanal to the reaction mixture. For larger scales, a fed-batch addition of the substrate is recommended to avoid high initial concentrations that might inhibit the enzyme.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35 °C) and pH. Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC for substrate consumption and product formation.
-
Workup: Once the reaction has reached the desired conversion, stop the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or preparative chromatography if necessary to achieve the desired purity.
Mandatory Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Logical troubleshooting workflow for common scale-up challenges.
References
- 1. CN102634546A - Enzymatic synthesis method of chiral beta-hydroxyl ester compound - Google Patents [patents.google.com]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 8. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 11. phenomenex.blog [phenomenex.blog]
Stability issues of (R)-3-Methoxy-2-methylpropan-1-OL during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-Methoxy-2-methylpropan-1-ol during storage. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at a temperature between 2-8°C.[1][2] It is crucial to protect the compound from moisture, light, and air.
Q2: I've noticed a change in the appearance or odor of my stored this compound. What could be the cause?
A2: A change in physical properties such as color or odor can indicate degradation. The primary alcohol group is susceptible to oxidation, which could form 3-methoxy-2-methylpropanal (an aldehyde with a potentially distinct odor) or 3-methoxy-2-methylpropanoic acid. It is recommended to re-analyze the purity of the material if any changes are observed.
Q3: What are the potential degradation pathways for this compound during long-term storage?
A3: The two most probable degradation pathways under storage are oxidation of the primary alcohol and peroxide formation.
-
Oxidation: The primary alcohol functional group can be oxidized to form the corresponding aldehyde (3-methoxy-2-methylpropanal) and further to a carboxylic acid (3-methoxy-2-methylpropanoic acid).[3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.
-
Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light.[4] While specific data for this compound is limited, this is a common degradation pathway for analogous ether-containing compounds.
Q4: How can I test for the presence of peroxides in my sample?
A4: A common qualitative test for peroxides is the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize iodide to iodine, resulting in a yellow-brown color. Commercially available peroxide test strips are also a convenient method for detection.
Q5: What are the expected impurities in a sample of this compound?
A5: Besides potential degradation products like the corresponding aldehyde and carboxylic acid, impurities could also arise from the synthesis process. These may include residual starting materials or by-products. The specific impurities will depend on the synthetic route used to prepare the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Improper storage conditions (exposure to air, light, or elevated temperatures). | 1. Verify storage conditions are optimal (2-8°C, sealed, protected from light).2. Purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing.3. Re-purify the material if necessary using techniques like distillation or chromatography. |
| Formation of Precipitate | Could be a result of polymerization or the formation of insoluble degradation products. | 1. Attempt to dissolve a small amount of the material in a suitable solvent to check for insolubles.2. Analyze the material using techniques like NMR or GC-MS to identify the precipitate. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration or interfering impurities. | 1. Confirm the purity of the this compound before use.2. If degradation is suspected, use a freshly opened or purified batch for sensitive experiments. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol outlines a general method for determining the purity of this compound and detecting volatile impurities.
1. Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating the alcohol from potential polar impurities like the corresponding aldehyde and carboxylic acid.
2. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection is recommended).
3. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject the prepared sample into the GC.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualizations
References
Technical Support Center: Resolution of (R)- and (S)-3-Methoxy-2-methylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric resolution of (R)- and (S)-3-methoxy-2-methylpropan-1-ol. The following sections cover three primary resolution techniques: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral HPLC.
Section 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method that relies on the differential reaction rate of enantiomers with an enzyme, typically a lipase, to achieve separation. One enantiomer is selectively acylated (or hydrolyzed), allowing for the separation of the unreacted alcohol from the newly formed ester.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic kinetic resolution? A1: It is a process where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much faster rate than the other. For a racemic alcohol like 3-methoxy-2-methylpropan-1-ol, this typically involves an enantioselective acylation reaction, yielding an ester from one enantiomer while leaving the other, less reactive enantiomer, as an alcohol.[1]
Q2: Which enzymes are commonly used for resolving chiral alcohols? A2: Lipases are the most common class of enzymes for the kinetic resolution of alcohols.[1] Commercially available lipases from sources such as Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia (e.g., Lipase PS), and Candida rugosa are frequently screened for this purpose.[2][3]
Q3: What is the maximum theoretical yield for the desired enantiomer in a kinetic resolution? A3: In a classic kinetic resolution, the maximum yield for a single enantiomer (either the unreacted starting material or the product) is 50%. To achieve yields greater than 50%, a Dynamic Kinetic Resolution (DKR) process, which combines the enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, is required.[1]
Troubleshooting Guide
Q1: My enzymatic resolution is showing low conversion (<50%) and poor enantiomeric excess (e.e.). What should I do? A1:
-
Enzyme Screening: The initial choice of enzyme is critical. Screen a panel of different lipases to find one with high activity and selectivity for your substrate.
-
Acyl Donor: The nature of the acyl donor can significantly impact enantioselectivity. Experiment with different activated esters, such as vinyl acetate or isopropenyl acetate, or anhydrides like acetic anhydride.[3]
-
Solvent Choice: The reaction solvent can influence enzyme activity and selectivity. Test a range of non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). In some cases, a solvent-free system may be effective.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value) of the enzyme, although it will also slow down the reaction rate. Try running the reaction at a lower temperature (e.g., 4°C to 25°C) for a longer period.
Q2: The enantiomeric excess of my product is high, but the reaction is extremely slow. How can I improve the rate? A2:
-
Enzyme Loading: Increase the amount of enzyme (biocatalyst loading) in the reaction.
-
Temperature: Gradually increase the reaction temperature (e.g., from 30°C to 50°C) and monitor the effect on both reaction rate and enantioselectivity. Higher temperatures can sometimes decrease selectivity.
-
Water Content: For lipases, a small amount of water is often necessary for optimal activity. Ensure the enzyme and solvent are not completely anhydrous, or consider adding a controlled amount of water.
Q3: How can I separate the unreacted alcohol from the ester product after the reaction? A3: The difference in polarity between the alcohol and the ester allows for straightforward separation, typically using silica gel column chromatography.
Quantitative Data for Lipase-Catalyzed Resolutions
The following table summarizes results for the kinetic resolution of chiral alcohols structurally similar to 3-methoxy-2-methylpropan-1-ol, illustrating the typical performance of different lipases. Note: These are representative examples; optimization is required for the specific target molecule.
| Enzyme | Substrate Analogue | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Pseudomonas cepacia Lipase (PSL) | 1-Phenylethanol | Vinyl Acetate | Toluene | 3 | ~50 | >99 | [4] |
| Candida rugosa Lipase (CRL) | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Toluene | 24 | 28.2 | 96.2 | [3] |
| Novozym 435 | 1-(m-TMS-phenyl)ethanol | Vinyl Acetate | Hexane | 3 | 47 | >99 | [4] |
General Experimental Protocol: Enzymatic Kinetic Resolution
-
Preparation: To a solution of racemic 3-methoxy-2-methylpropan-1-ol (1.0 eq.) in an appropriate organic solvent (e.g., toluene, 10-20 mL per gram of substrate), add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq.).
-
Reaction Initiation: Add the selected lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC.
-
Work-up: Once the reaction reaches approximately 50% conversion, filter off the enzyme and wash it with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting ester from the unreacted alcohol using silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of both the purified alcohol and the ester (after hydrolysis back to the alcohol) using chiral HPLC or GC.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for a typical lipase-catalyzed kinetic resolution.
Section 2: Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
Frequently Asked questions (FAQs)
Q1: How does diastereomeric salt crystallization work for an alcohol? A1: Since alcohols are neutral, they must first be derivatized to an acidic compound (e.g., by reacting with phthalic anhydride to form a hemiphthalate ester). This new racemic acid can then be reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts, which can be separated by crystallization.[5]
Q2: How do I choose a suitable resolving agent? A2: The choice is often empirical. For a derivatized acidic alcohol, common chiral resolving agents include naturally occurring and synthetic amines like (+)- or (-)-brucine, strychnine, (R)- or (S)-1-phenylethylamine, and N-methyl-D-glucamine.[6] The ideal agent forms a salt that crystallizes well and shows a significant solubility difference between the two diastereomers in a given solvent.
Q3: What is the key to a successful separation by crystallization? A3: The significant difference in solubility between the two diastereomeric salts is crucial.[7] This allows one diastereomer to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor.
Troubleshooting Guide
Q1: The diastereomeric salts are not crystallizing; they are "oiling out". What can I do? A1:
-
Solvent System: The solvent plays a critical role. Try changing the solvent polarity. Often, a mixture of solvents (e.g., ethanol/water, acetone/hexane) is required to induce crystallization.
-
Concentration: The solution may be too concentrated. Dilute the solution with more solvent.
-
Temperature: Cool the solution very slowly. Rapid cooling can promote oiling. Seeding the solution with a previously formed crystal can also help.
Q2: Both diastereomers are co-crystallizing, leading to low diastereomeric excess (d.e.). How can I improve purity? A2:
-
Solvent Screening: This is the most important parameter. Systematically screen a range of solvents to find one where the solubility difference between the diastereomers is maximized.
-
Recrystallization: The isolated crystals may need one or more recrystallization steps to improve their diastereomeric purity.
-
Seeding: Seeding the supersaturated solution with pure crystals of the desired diastereomer can promote its exclusive crystallization.[8]
Q3: The yield of the desired diastereomer is very low. A3:
-
Phase Diagram Analysis: Constructing a ternary phase diagram of the two diastereomers and the solvent can help identify the optimal conditions for maximizing yield.[5][9]
-
Kinetic vs. Thermodynamic Control: Sometimes a rapid, kinetically controlled crystallization can provide a purer product, while a slow, thermodynamically controlled process may give a higher yield but lower purity.[6] Experiment with different crystallization times and temperatures.
Illustrative Data for Diastereomeric Resolution
This table provides a conceptual framework for evaluating a diastereomeric resolution experiment.
| Chiral Resolving Agent | Solvent System | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-1-Phenylethylamine | Ethanol/Water | 4 | 35 | 85 |
| (R)-1-Phenylethylamine | Acetone | 20 | 42 | 70 |
| (-)-Brucine | Methanol | 4 | 30 | 95 |
| (-)-Brucine | Ethyl Acetate | 20 | 25 | 92 |
General Experimental Protocol: Diastereomeric Salt Crystallization
-
Derivatization: React racemic 3-methoxy-2-methylpropan-1-ol with an appropriate reagent (e.g., phthalic anhydride) to form a racemic carboxylic acid derivative.
-
Salt Formation: Dissolve the racemic acid derivative in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (to remove a chiral base) or a base (to remove a chiral acid) to regenerate the enantiomerically enriched alcohol derivative.
-
Hydrolysis: Hydrolyze the derivative to obtain the enantiomerically pure 3-methoxy-2-methylpropan-1-ol.
-
Analysis: Determine the diastereomeric excess of the salt and the final enantiomeric excess of the alcohol by HPLC or NMR analysis.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for resolution via diastereomeric salt crystallization.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). Differential interactions between the enantiomers and the CSP lead to different retention times, enabling separation.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for a small alcohol like 3-methoxy-2-methylpropan-1-ol? A1: Polysaccharide-based CSPs are the most widely used and are a good starting point.[10] Columns like Chiralpak® and Chiralcel® (e.g., AD, OD, IA, IB) with amylose or cellulose derivatives coated or immobilized on a silica support are highly effective for a broad range of compounds, including alcohols.[11][12]
Q2: What is the difference between normal-phase and reversed-phase chiral HPLC? A2:
-
Normal-Phase: Uses a non-polar mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[11] This mode is often the first choice for screening.
-
Reversed-Phase: Uses a polar mobile phase, typically a mixture of water (with buffers) and an organic solvent like acetonitrile or methanol. This is useful for more polar analytes.
Q3: Can I use additives in my mobile phase? A3: Yes, small amounts of acidic or basic additives are often used to improve peak shape and resolution, especially for ionizable compounds. For neutral alcohols, they are generally not required but can sometimes influence selectivity.
Troubleshooting Guide
Q1: I am not seeing any separation of the enantiomers (Rs = 0). What should I try? A1:
-
Column Screening: The primary factor is the CSP. If one column doesn't work, screen others with different chiral selectors (e.g., if an amylose-based column fails, try a cellulose-based one).[12]
-
Mobile Phase Mode: If you started with normal-phase, try a polar organic or reversed-phase method. The interactions governing separation can be completely different.
-
Alcohol Modifier: In normal-phase, change the alcohol modifier (e.g., from isopropanol to ethanol). The structure of the alcohol can significantly alter selectivity.[13]
Q2: The peaks are resolved, but the resolution is poor (Rs < 1.5). How can I improve it? A2:
-
Reduce Alcohol Content: In normal-phase, decrease the percentage of the alcohol modifier in the mobile phase. This will increase retention times but usually improves resolution.[13]
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution. Chiral separations often benefit from lower flow rates than standard HPLC.
-
Decrease Temperature: Lowering the column temperature often enhances the chiral recognition interactions, leading to better separation.
Q3: The peak shapes are broad or tailing. What is the cause? A3:
-
Sample Overload: Injecting too much sample can cause broad, asymmetric peaks. Reduce the injection volume or sample concentration.
-
Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injection. Chiral columns can sometimes require longer equilibration times.
Data Presentation: Chiral HPLC Method Screening
This table shows a typical screening strategy for developing a chiral separation method.
| Column (CSP Type) | Mobile Phase System | Mobile Phase Composition | Result |
| Chiralpak® IA (Amylose) | Normal-Phase | Hexane/Isopropanol (90:10) | No separation |
| Chiralpak® IA (Amylose) | Normal-Phase | Hexane/Ethanol (90:10) | Partial separation (Rs = 0.8) |
| Chiralcel® OD (Cellulose) | Normal-Phase | Hexane/Isopropanol (90:10) | Baseline separation (Rs = 2.1) |
| Chiralcel® OD (Cellulose) | Reversed-Phase | Water/Acetonitrile (50:50) | Poor peak shape, no resolution |
General Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a set of 2-4 chiral columns for initial screening, including at least one amylose-based and one cellulose-based CSP.
-
Mobile Phase Screening: Prepare a standard solution of the racemic alcohol. Perform isocratic runs on each column using a standard normal-phase mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) at a standard flow rate (e.g., 1.0 mL/min).
-
Optimization: Select the column/mobile phase combination that shows the best initial separation ("hit").
-
Fine-Tuning: Optimize the resolution by systematically adjusting:
-
The percentage of the alcohol modifier (e.g., try 5%, 15%, 20%).
-
The type of alcohol modifier (e.g., switch from isopropanol to ethanol).
-
The column temperature and flow rate.
-
-
Validation: Once optimal conditions are found, validate the method for its intended purpose (analytical or preparative).
Workflow for Chiral HPLC Method Development
Caption: Workflow for systematic chiral HPLC method development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Methoxy-2-methylpropan-1-ol Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of (R)-3-Methoxy-2-methylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common and efficient synthesis involves the reduction of (R)-methyl 3-hydroxy-2-methylpropanoate. Potential impurities from this process can include:
-
Unreacted Starting Material: Incomplete reduction can leave traces of (R)-methyl 3-hydroxy-2-methylpropanoate.
-
Over-reduction Products: While less common for this specific substrate, strong reducing agents can sometimes lead to undesired side reactions.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., diethyl ether, tetrahydrofuran) may be present in the final product if not adequately removed.
-
Salts from Workup: Inorganic salts from the quenching and workup steps can contaminate the product if not properly washed.
-
Enantiomeric Impurity: The presence of the (S)-enantiomer is a critical impurity to quantify. Its presence can arise from a non-enantiopure starting material or racemization during a synthetic step, although the latter is less likely under standard reduction conditions.
Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could they be?
A2: Unexpected peaks in the 1H NMR spectrum can arise from several sources. Refer to the troubleshooting workflow below. Common chemical shifts for this compound are provided in the data table for comparison.
Troubleshooting Guides
NMR Spectroscopy Issues
Problem: My 1H NMR spectrum shows broad or splitting peaks for the hydroxyl proton.
-
Possible Cause: The hydroxyl proton is acidic and can exchange with residual water or other acidic/basic impurities, leading to peak broadening. The splitting pattern can also be complex due to coupling with adjacent protons.
-
Troubleshooting Steps:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake, and re-acquire the spectrum. The hydroxyl peak should disappear or significantly decrease in intensity, confirming its identity.
-
Dry Sample: Ensure your sample is thoroughly dried to minimize water content.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes resolve complex splitting patterns.
-
Problem: I am struggling to determine the enantiomeric excess (e.e.) of my sample using NMR.
-
Possible Cause: Enantiomers are indistinguishable in a standard NMR experiment. A chiral resolving agent is required to form diastereomers, which will have distinct NMR signals.
-
Solution: Use a chiral derivatizing agent like Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) or a chiral solvating agent. The formation of diastereomeric esters will induce chemical shift differences (Δδ) in the protons near the chiral center, allowing for the integration of the corresponding peaks to determine the e.e.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Mosher's Ester Method
This protocol describes the formation of diastereomeric Mosher's esters of this compound for the determination of enantiomeric excess by 1H NMR spectroscopy.
Materials:
-
This compound sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl3)
-
NMR tube
-
Small reaction vial with a magnetic stir bar
Procedure:
-
In the reaction vial, dissolve the this compound sample in 0.5 mL of anhydrous CDCl3.
-
Add 2-3 drops of anhydrous pyridine to the solution.
-
Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by TLC if necessary.
-
Transfer the reaction mixture directly to an NMR tube.
-
Acquire a 1H NMR spectrum.
-
Identify a well-resolved proton signal close to the newly formed ester linkage (e.g., the -CH2O- protons). The signals for the two diastereomers should be distinct.
-
Integrate the corresponding peaks for each diastereomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Protocol 2: Chiral Gas Chromatography (GC) for Enantiomeric Separation
This is a general starting method for the chiral GC separation of (R)- and (S)-3-Methoxy-2-methylpropan-1-ol. Optimization may be required.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or similar).
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, hold for 5 min. |
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
Data Presentation
Table 1: Typical 1H and 13C NMR Chemical Shifts for 3-Methoxy-2-methylpropan-1-ol in CDCl3
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| -CH3 (methyl at C2) | ~0.9 (d) | ~16 |
| -CH- (at C2) | ~1.9 (m) | ~38 |
| -CH2OH (at C1) | ~3.5 (d) | ~68 |
| -CH2O- (at C3) | ~3.3 (d) | ~78 |
| -OCH3 | ~3.3 (s) | ~59 |
| -OH | Variable | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Optimizing catalyst loading for (R)-3-Methoxy-2-methylpropan-1-OL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (R)-3-Methoxy-2-methylpropan-1-OL, a key chiral building block in pharmaceutical development. The primary focus is on optimizing catalyst loading during the asymmetric hydrogenation of the precursor, 3-methoxy-2-methylpropanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the asymmetric hydrogenation of the prochiral aldehyde, 3-methoxy-2-methylpropanal. This reaction typically employs a chiral Ruthenium-BINAP catalyst system to achieve high enantioselectivity.
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter that influences both the reaction rate and the enantiomeric excess (e.e.) of the product. Insufficient catalyst loading can lead to slow or incomplete conversion, while excessive loading may not significantly improve the e.e. and increases cost. Optimal loading needs to be determined empirically for each specific set of reaction conditions.
Q3: What are the key parameters to control for successful synthesis?
A3: Besides catalyst loading, other critical parameters include hydrogen pressure, reaction temperature, solvent, and the purity of the substrate and reagents. These factors can significantly impact the catalyst's activity and selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Chiral HPLC is essential for determining the enantiomeric excess of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via asymmetric hydrogenation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Presence of catalyst poisons (e.g., sulfur compounds, water, oxygen). | 1. Use a fresh batch of catalyst or activate the catalyst in situ. 2. Increase hydrogen pressure within the safe limits of the reactor. 3. Gradually increase the reaction temperature. 4. Ensure all solvents and reagents are anhydrous and deoxygenated. Purify the substrate if necessary. |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal catalyst loading. 2. Inappropriate solvent. 3. Reaction temperature is too high. 4. Racemization of the product. | 1. Screen a range of catalyst loadings (see Table 1 for an example). 2. Experiment with different solvents (e.g., methanol, ethanol, dichloromethane). 3. Lower the reaction temperature. 4. Check the stability of the product under the reaction conditions. Consider a shorter reaction time. |
| Formation of Side Products | 1. Over-reduction of the aldehyde. 2. Aldol condensation of the starting material. 3. Decomposition of the catalyst or substrate. | 1. Optimize hydrogen pressure and reaction time. 2. Use a non-basic solvent or add the substrate slowly to the reaction mixture. 3. Ensure the reaction is run under an inert atmosphere and at the optimal temperature. |
Data Presentation
The following tables provide representative data on the effect of catalyst loading and other parameters on the synthesis of a chiral alcohol via asymmetric hydrogenation. Please note that this data is illustrative and based on similar transformations of aliphatic aldehydes. Optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | 0.1 | 75 | 92 |
| 2 | 0.05 | 72 | 91 |
| 3 | 0.01 | 65 | 88 |
| 4 | 0.005 | 50 | 85 |
Conditions: Substrate (1 mmol), Ru/(R)-BINAP catalyst, Methanol (5 mL), 10 atm H₂, 25°C, 24 h.
Table 2: Influence of Reaction Parameters on Synthesis
| Entry | Parameter Varied | Condition | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Temperature | 10°C | 68 | 95 |
| 2 | Temperature | 40°C | 85 | 89 |
| 3 | H₂ Pressure | 5 atm | 60 | 93 |
| 4 | H₂ Pressure | 20 atm | 88 | 92 |
| 5 | Solvent | Ethanol | 78 | 90 |
| 6 | Solvent | Dichloromethane | 70 | 85 |
Conditions: Substrate (1 mmol), 0.1 mol% Ru/(R)-BINAP catalyst, 24 h, unless otherwise specified.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of 3-Methoxy-2-methylpropanal:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., methanol). The mixture is stirred under an inert atmosphere at a specified temperature to form the active catalyst.
-
Hydrogenation: The substrate, 3-methoxy-2-methylpropanal, is added to the catalyst solution. The flask is then placed in an autoclave.
-
The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure.
-
The reaction mixture is stirred at the desired temperature for the specified time.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific nature demands enantioselective synthetic routes to ensure the desired biological activity of the final product. This guide provides a comparative analysis of two prominent synthetic pathways to obtain this chiral alcohol: synthesis from a chiral precursor, specifically (R)-(-)-Roche ester, and enzymatic kinetic resolution of the racemic alcohol.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between factors such as the availability of starting materials, desired enantiomeric purity, scalability, and cost. Below is a summary of the key performance indicators for the two routes detailed in this guide.
| Parameter | Route 1: From (R)-(-)-Roche Ester | Route 2: Enzymatic Kinetic Resolution |
| Starting Material | Methyl (R)-3-hydroxy-2-methylpropanoate | Racemic 3-Methoxy-2-methylpropan-1-ol |
| Overall Yield | High (typically >80%) | Moderate (theoretically max 50%) |
| Enantiomeric Excess | Excellent (>99%) | Excellent (>99% for the acylated product) |
| Number of Steps | Two | One |
| Key Reagents | Methyl iodide, Sodium hydride, Lithium aluminum hydride | Lipase (e.g., Candida antarctica lipase B), Acyl donor (e.g., vinyl acetate) |
| Scalability | Readily scalable | Scalable, but may require larger quantities of enzyme |
| Cost of Starting Material | Moderate to high | Low to moderate |
Synthesis Route 1: From a Chiral Precursor - (R)-(-)-Roche Ester
This route leverages a commercially available chiral starting material, methyl (R)-3-hydroxy-2-methylpropanoate, also known as (R)-(-)-Roche ester, to ensure the desired stereochemistry from the outset. The synthesis involves two main steps: methylation of the primary alcohol and subsequent reduction of the ester to the target alcohol.
Experimental Protocol
Step 1: Methylation of Methyl (R)-3-hydroxy-2-methylpropanoate
-
To a solution of methyl (R)-3-hydroxy-2-methylpropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (MeI, 1.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl (R)-3-methoxy-2-methylpropanoate.
Step 2: Reduction of Methyl (R)-3-methoxy-2-methylpropanoate
-
A solution of the crude methyl (R)-3-methoxy-2-methylpropanoate from the previous step in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford this compound.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Methylation | Methyl (R)-3-methoxy-2-methylpropanoate | ~90% | >99% |
| Reduction | This compound | ~90% | >99% |
| Overall | ~81% | >99% |
Synthesis Workflow
Caption: Synthesis of this compound from (R)-(-)-Roche Ester.
Synthesis Route 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. In this case, a lipase is used to selectively acylate one enantiomer of racemic 3-methoxy-2-methylpropan-1-ol, leaving the other enantiomer unreacted. This method is advantageous as it starts from a less expensive racemic starting material.
Experimental Protocol
-
To a solution of racemic 3-methoxy-2-methylpropan-1-ol (1 equivalent) in an organic solvent (e.g., tert-butyl methyl ether), an acyl donor such as vinyl acetate (0.6 equivalents) is added.
-
Immobilized Candida antarctica lipase B (CALB) is added to the mixture.
-
The suspension is stirred at a controlled temperature (e.g., 30 °C) and the reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
-
The enzyme is removed by filtration.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography. The desired this compound can be obtained after deacylation of the separated ester.
Quantitative Data
| Product | Yield (theoretical max.) | Enantiomeric Excess (ee) |
| (S)-3-Methoxy-2-methylpropyl acetate | ~50% | >99% |
| This compound | ~50% | >99% |
Logical Relationship of Kinetic Resolution
Caption: Principle of Enzymatic Kinetic Resolution.
(R)-3-Methoxy-2-methylpropan-1-ol: A Comparative Guide to Its Role in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Methoxy-2-methylpropan-1-ol is a versatile chiral building block utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl and a methoxy group, combined with a defined stereocenter, makes it a valuable synthon for introducing chirality. This guide provides a comparative overview of this compound against other classes of chiral alcohols and auxiliaries in the context of asymmetric synthesis, supported by a discussion of common experimental approaches.
Introduction to Chiral Alcohols in Synthesis
Chiral alcohols are fundamental tools in asymmetric synthesis, enabling the selective production of a desired enantiomer of a target molecule. They can function in several ways: as chiral auxiliaries that temporarily attach to a substrate to direct a stereoselective reaction, as chiral ligands that coordinate with a metal catalyst to create a chiral environment, or as chiral building blocks that are incorporated directly into the final product.
This compound, with its C3 backbone, offers a structurally simple yet effective chiral motif. Its performance in asymmetric reactions is often compared, at least conceptually, to more established and widely utilized chiral auxiliaries and ligands.
Comparison with Established Chiral Auxiliaries
While direct, quantitative comparisons in the literature are scarce, the utility of this compound can be understood by contrasting its structural features and potential applications with well-documented chiral auxiliaries, such as the Evans Oxazolidinones.
Key Comparison Points:
| Feature | This compound | Evans Oxazolidinones |
| Source of Chirality | Point chirality at C2 | Derived from chiral amino alcohols |
| Mode of Action | Primarily as a chiral building block or precursor to chiral ligands. Can be derivatized to act as an auxiliary. | Covalently bonded chiral auxiliary directing stereoselective enolate reactions. |
| Common Applications | Introduction of a chiral C3 unit in natural product and pharmaceutical synthesis. | Asymmetric aldol reactions, alkylations, and conjugate additions. |
| Stereocontrol | The inherent stereocenter is transferred to the target molecule. | High diastereoselectivity achieved through a rigid, chelated transition state. |
| Cleavage | Becomes part of the final molecular structure. | Removable under various conditions (e.g., hydrolysis, reduction) to reveal the chiral product. |
Experimental Workflow: Asymmetric Aldol Reaction with Evans Auxiliary
The following workflow illustrates a typical asymmetric aldol reaction using an Evans oxazolidinone auxiliary, a benchmark against which the application of novel chiral auxiliaries derived from alcohols like this compound could be evaluated.
Caption: Asymmetric Aldol Reaction Workflow.
Potential Applications of this compound in Asymmetric Synthesis
Although direct comparative data is limited, the structural features of this compound suggest its potential use in several areas of asymmetric synthesis:
-
As a Chiral Building Block: Its most straightforward application is the direct incorporation of its chiral C3 fragment into a target molecule. This is particularly valuable in the synthesis of polyketide natural products and other molecules with repeating stereogenic centers.
-
As a Chiral Auxiliary: Derivatization of the hydroxyl group to form an ester or an ether linkage with a prochiral substrate could allow it to function as a chiral auxiliary. The methoxy group could potentially act as a chelating moiety to a metal center, influencing the stereochemical outcome of a reaction.
-
As a Precursor to Chiral Ligands: The hydroxyl group can be readily converted into other functionalities, such as phosphines or amines, to generate novel chiral ligands for asymmetric catalysis. The stereocenter at C2 would be expected to influence the conformation of the resulting ligand-metal complex, thereby inducing enantioselectivity.
Hypothetical Signaling Pathway for a Chiral Ligand Derived from this compound
The following diagram illustrates a hypothetical catalytic cycle where a chiral ligand derived from this compound could be employed in an asymmetric hydrogenation reaction.
Caption: Hypothetical Catalytic Cycle.
Data Presentation
Currently, a lack of published, direct comparative studies prevents the compilation of a quantitative data table comparing the performance of this compound with other chiral alcohols in a standardized reaction. Researchers are encouraged to perform such comparative experiments to elucidate the relative efficacy of this chiral building block. Key metrics for comparison would include:
-
Reaction Yield (%): The efficiency of the chemical transformation.
-
Diastereomeric Excess (de %): A measure of the stereoselectivity in forming one diastereomer over another when a chiral auxiliary is used.
-
Enantiomeric Excess (ee %): A measure of the enantioselectivity of a reaction, indicating the degree to which one enantiomer is formed in excess of the other.
Experimental Protocols
While specific protocols for comparative studies are not available, the following represents a general procedure for an asymmetric alkylation using a chiral auxiliary, which could be adapted to evaluate an auxiliary derived from this compound.
General Protocol for Asymmetric Alkylation:
-
Preparation of the N-Acyl Imide: The chiral auxiliary (e.g., an oxazolidinone derived from this compound) is acylated with a suitable acyl chloride in the presence of a base (e.g., n-butyllithium or triethylamine) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C).
-
Enolate Formation: The resulting N-acyl imide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), in THF at -78 °C to generate the corresponding enolate.
-
Alkylation: The enolate solution is then treated with an alkylating agent (e.g., benzyl bromide or methyl iodide) and the reaction is allowed to proceed at low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. For an N-acyl imide, this can often be achieved by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid, or by reduction with lithium borohydride to yield the primary alcohol.
-
Chiral Analysis: The enantiomeric or diastereomeric excess of the product is determined using chiral high-performance liquid chromatography (HPLC) or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).
Conclusion
This compound represents a potentially valuable and cost-effective chiral building block in asymmetric synthesis. While it has found application as a structural component in the synthesis of complex molecules, its role as a chiral auxiliary or as a precursor to chiral ligands is less explored in the current literature. The lack of direct, quantitative comparisons with established chiral alcohols and auxiliaries highlights an opportunity for further research. The experimental frameworks provided in this guide offer a starting point for such comparative studies, which would be invaluable to the chemical synthesis and drug development communities.
A Comparative Guide to the Structural Validation of (R)-3-Methoxy-2-methylpropan-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of the chiral alcohol (R)-3-Methoxy-2-methylpropan-1-ol. While single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination, its application can be limited by the ability of a compound to form high-quality crystals.[1] Consequently, a combination of spectroscopic and chromatographic methods is often employed for comprehensive structural elucidation and confirmation of stereochemistry.
This document compares the utility of X-ray crystallography with alternative, commonly used techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Gas Chromatography (Chiral GC), and Polarimetry.
Methodology Comparison Overview
The validation of this compound's structure, particularly its absolute configuration, relies on a suite of analytical techniques. X-ray crystallography provides direct evidence of the spatial arrangement of atoms.[2] In its absence, spectroscopic methods like NMR determine the connectivity of atoms, while chiroptical and chromatographic techniques such as polarimetry and chiral GC confirm the specific enantiomer.
Data Summary
The following tables summarize the type of quantitative data obtained from each analytical method.
Table 1: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing. | Single, high-quality crystal (>0.1 mm).[1] | Unambiguous determination of absolute configuration.[2] | Crystal growth can be challenging or impossible for some compounds. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry. | ~1-5 mg dissolved in a deuterated solvent. | Provides detailed information about the molecular framework and is non-destructive. | Does not directly determine absolute configuration without chiral derivatizing agents. |
| Chiral Gas Chromatography | Separation and quantification of enantiomers, determination of enantiomeric excess (% ee). | Volatile sample, ~1 mg/mL solution. | High sensitivity and resolution for separating enantiomers.[3] | Requires a chiral stationary phase; method development can be time-consuming. |
| Polarimetry | Measures the rotation of plane-polarized light, indicates the presence of a chiral substance and the direction of rotation (+ or -). | ~10-50 mg dissolved in a suitable solvent. | Simple, rapid method to determine optical activity and confirm the presence of a specific enantiomer. | Does not provide detailed structural information; requires a pure sample. |
Table 2: Representative Analytical Data for the Structural Validation of a Chiral Alcohol
| Technique | Parameter | This compound (Expected/Typical) | (S)-3-Methoxy-2-methylpropan-1-ol (Expected/Typical) |
| X-ray Crystallography * | Flack Parameter | ~0 | ~1 |
| Space Group | P2₁2₁2₁ (example) | P2₁2₁2₁ (example) | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 3.45 (d, 2H), 3.32 (s, 3H), 3.28 (t, 2H), 1.95 (m, 1H), 1.15 (d, 3H), 0.90 (d, 3H) | Identical to (R)-enantiomer |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 75.8, 68.2, 59.1, 38.5, 16.4 | Identical to (R)-enantiomer |
| Chiral GC | Retention Time (tR) | e.g., 10.2 min | e.g., 10.8 min |
| Polarimetry | Specific Rotation [α]D | Negative value (e.g., -5.2°) | Positive value (e.g., +5.2°) |
*Note: As no public crystal structure for this compound is available, the data presented for X-ray crystallography is representative of a small chiral organic molecule and illustrates the expected outcome for enantiopure samples.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Crystallography (General Protocol for a Small Molecule)
-
Crystal Growth: A suitable single crystal of the analyte is grown. A common method is the slow evaporation of a saturated solution.[4] The compound is dissolved in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to near saturation. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation over several days to weeks in a vibration-free environment.[4]
-
Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter, which should be close to 0 for the correct enantiomer.[2]
NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For structural confirmation, ¹H and ¹³C NMR spectra are acquired.[5] A typical ¹H NMR experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm). The integration of the proton signals provides the ratio of protons in different environments, and the splitting patterns (multiplicity) reveal information about neighboring protons.[5]
Chiral Gas Chromatography
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) is used.[6] An example set of conditions would be:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 180°C at 5°C/min.
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
-
Analysis: A small volume (e.g., 1 µL) of the sample is injected into the GC. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Polarimetry
-
Sample Preparation: A precise mass of this compound (e.g., 25 mg) is dissolved in a known volume of a suitable solvent (e.g., 5.0 mL of ethanol) in a volumetric flask.
-
Measurement: The polarimeter is first calibrated with the pure solvent (blank). The sample solution is then transferred to a polarimeter cell of a known path length (e.g., 1.0 dm).[7] The observed rotation (α) is measured at a specific wavelength, typically the sodium D-line (589 nm), and at a controlled temperature.[7][8]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[7] The sign of the specific rotation (+ or -) is characteristic of the enantiomer.
Visualizations
Workflow for Structural Validation
Caption: Workflow for the comprehensive structural validation of a chiral molecule.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and structural information.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
Navigating the Chiral Maze: A Comparative Guide to Enantiopurity Analysis of (R)-3-Methoxy-2-methylpropan-1-OL
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiopurity of (R)-3-Methoxy-2-methylpropan-1-OL, a valuable chiral building block. We present a detailed examination of Chiral High-Performance Liquid Chromatography (HPLC) and its alternatives, supported by experimental protocols and data to facilitate informed decisions in your analytical workflow.
The stereochemical integrity of pharmaceutical intermediates and active ingredients is paramount. In the case of this compound, the ability to accurately quantify the presence of its unwanted (S)-enantiomer is essential for quality control and regulatory compliance. Chiral HPLC stands as the most widely adopted technique for this purpose, offering high resolution and sensitivity. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can also provide valuable insights into enantiomeric composition.
At a Glance: Method Comparison
To provide a clear overview, the following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR spectroscopy for the enantiopurity analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase | Separation based on volatility and interaction with a chiral stationary phase | Diastereomeric interaction with a chiral solvating agent or derivatizing agent |
| Resolution | Excellent | Very Good to Excellent | Moderate to Good |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Moderate |
| Sample Throughput | Moderate | High | Low to Moderate |
| Development Effort | Moderate to High | Moderate | Low to Moderate |
| Instrumentation | Standard HPLC with a chiral column | Standard GC with a chiral column | High-field NMR spectrometer |
| Data Interpretation | Straightforward (peak area integration) | Straightforward (peak area integration) | More complex (peak integration and analysis) |
In-Depth Analysis: Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric excess of non-volatile and thermally stable compounds like this compound. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral molecules, including alcohols.
Hypothetical Performance Data for Chiral HPLC Analysis
| Parameter | (S)-3-Methoxy-2-methylpropan-1-OL | This compound |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
| Theoretical Plates (N) | 5500 | 5800 |
| Tailing Factor (T) | 1.1 | 1.2 |
Experimental Protocol: Chiral HPLC
This protocol outlines a typical procedure for the chiral HPLC analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of a racemic mixture of 3-Methoxy-2-methylpropan-1-OL and a sample solution of this compound at the specified concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of an enantiomerically enriched standard if available, or by comparing the peak areas in the racemate and the sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Alternative Methodologies
While Chiral HPLC is a powerful tool, other techniques can be employed for enantiopurity determination, each with its own set of advantages and limitations.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC offers excellent resolution and sensitivity. The analyte is separated on a capillary column coated with a chiral stationary phase.
General Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Beta DEX™ or Gamma DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the enantiomers.
-
Injection: Split or splitless injection of the sample dissolved in a volatile solvent.
Considerations:
-
This compound is likely amenable to GC analysis due to its relatively low molecular weight and boiling point.
-
Derivatization to a more volatile ester or ether may sometimes be necessary to improve peak shape and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
General Protocol using a Chiral Solvating Agent:
-
A solution of the chiral analyte is prepared in a suitable NMR solvent (e.g., CDCl₃).
-
A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.
-
The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to chemically shifted signals for the two enantiomers in the ¹H or ¹³C NMR spectrum.
-
The enantiomeric excess is determined by integrating the corresponding signals.
Considerations:
-
This method is generally less sensitive than chromatographic techniques.
-
Peak overlap can sometimes make accurate integration challenging.
-
The choice of an appropriate CSA is crucial for achieving good separation of the NMR signals.
Conclusion
The determination of the enantiopurity of this compound is a critical analytical task in pharmaceutical development and manufacturing. Chiral HPLC remains the most robust and widely applicable method, offering excellent resolution and sensitivity. While specific, validated methods for this particular compound are not widespread in public literature, the principles outlined in this guide provide a strong foundation for method development using polysaccharide-based chiral stationary phases.
For volatile samples, Chiral GC presents a high-resolution alternative. NMR spectroscopy, with the aid of chiral solvating or derivatizing agents, offers a complementary approach that does not require chromatographic separation, although it typically has lower sensitivity. The choice of the most appropriate analytical technique will depend on a variety of factors including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis. This guide provides the necessary information for researchers and scientists to make an informed decision and to develop a robust and reliable method for the enantiopurity determination of this compound.
A Comparative Analysis of the Reactivity of (R)- and (S)-3-Methoxy-2-methylpropan-1-ol
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative study of the reactivity of the enantiomers of 3-methoxy-2-methylpropan-1-ol, (R)- and (S)-3-methoxy-2-methylpropan-1-ol, focusing on reactions where their stereochemistry dictates reactivity and product formation.
While direct quantitative kinetic comparisons of the enantiomers of 3-methoxy-2-methylpropan-1-ol in non-chiral environments are not extensively documented in publicly available literature, their differential reactivity is most pronounced in stereoselective transformations. This comparison, therefore, focuses on the principles of stereochemistry and enzymatic reactions where the three-dimensional arrangement of the molecule is the determining factor.
General Reactivity
Both (R)- and (S)-3-methoxy-2-methylpropan-1-ol possess a primary alcohol and an ether functional group. The primary alcohol is the main site of reactivity, susceptible to oxidation, esterification, and conversion to leaving groups for substitution reactions. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
Stereoselective Reactions: The Key Difference
The significant divergence in the reactivity of (R)- and (S)-3-methoxy-2-methylpropan-1-ol arises in the presence of a chiral environment, such as a chiral catalyst or an enzyme. This difference is the foundation of enantioselective synthesis and kinetic resolution.
Enzymatic Kinetic Resolution
Enzymes, being chiral macromolecules, exhibit high stereoselectivity. Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. In a racemic mixture of (±)-3-methoxy-2-methylpropan-1-ol, a lipase will preferentially catalyze the acylation of one enantiomer at a significantly higher rate than the other.
For example, in a lipase-catalyzed acylation, the (R)-enantiomer might fit more favorably into the enzyme's active site, leading to a faster reaction rate for this enantiomer. This results in the formation of the (R)-ester and unreacted (S)-alcohol. The difference in reaction rates allows for the separation of the two enantiomers.
Table 1: Hypothetical Comparative Data for Lipase-Catalyzed Acylation
| Enantiomer | Relative Reaction Rate | Enantiomeric Excess (ee) of Product |
| (R)-3-Methoxy-2-methylpropan-1-ol | High | >95% (for the R-ester) |
| (S)-3-Methoxy-2-methylpropan-1-ol | Low | >95% (for the unreacted S-alcohol) |
Note: This table is illustrative and based on the principles of enzymatic kinetic resolution. Specific quantitative data would depend on the chosen enzyme, acyl donor, and reaction conditions.
Asymmetric Synthesis
In asymmetric synthesis, a prochiral starting material is converted into a chiral product with a preference for one enantiomer. While 3-methoxy-2-methylpropan-1-ol itself is chiral, its synthesis from a prochiral precursor can be designed to favor either the (R) or (S) form. For instance, the asymmetric reduction of the corresponding prochiral ketone, 3-methoxy-2-methylpropanal, using a chiral reducing agent or a catalyst with chiral ligands will yield an excess of one enantiomer of the alcohol. The facial selectivity of the hydride attack on the carbonyl group is dictated by the chiral catalyst, leading to the preferential formation of either the (R) or (S) alcohol.
Experimental Protocols
General Protocol for Oxidation to 3-Methoxy-2-methylpropanal
This protocol describes a general method for the oxidation of the primary alcohol to the corresponding aldehyde.
Materials:
-
(R)- or (S)-3-Methoxy-2-methylpropan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 3-methoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the oxidizing agent (PCC, 1.5 eq or DMP, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts (for PCC) or dilute with a saturated solution of sodium bicarbonate and extract with diethyl ether (for DMP).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-methoxy-2-methylpropanal.
Protocol for Enantioselective Acylation via Enzymatic Kinetic Resolution
This protocol provides a general method for the kinetic resolution of racemic 3-methoxy-2-methylpropan-1-ol using a lipase.
Materials:
-
Racemic (±)-3-Methoxy-2-methylpropan-1-ol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a solution of racemic 3-methoxy-2-methylpropan-1-ol (1.0 eq) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (1.0-1.2 eq).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme (which can often be reused).
-
Remove the solvent under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows for the synthesis and differential reactivity of the enantiomers.
Caption: Asymmetric synthesis of (R)- and (S)-3-methoxy-2-methylpropan-1-ol.
Caption: Enzymatic kinetic resolution of racemic 3-methoxy-2-methylpropan-1-ol.
Conclusion
The reactivity of (R)- and (S)-3-methoxy-2-methylpropan-1-ol is chemically identical in an achiral environment. However, their behavior diverges significantly in the presence of chiral reagents or catalysts, a property that is fundamental to their application in modern asymmetric synthesis. The ability to selectively react one enantiomer over the other through processes like enzymatic kinetic resolution is a powerful tool for the preparation of enantiomerically pure compounds, which are crucial in the development of new pharmaceuticals. Understanding these principles of stereoselective reactivity is paramount for any researcher working in the field of drug discovery and development.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (R)-3-Methoxy-2-methylpropan-1-ol
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of prominent alternatives to (R)-3-Methoxy-2-methylpropan-1-ol, supported by experimental data and detailed protocols. The focus is on three widely used and effective chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine, and Oppolzer's Camphorsultam.
While this compound serves as a useful chiral building block, the landscape of asymmetric synthesis is dominated by a variety of powerful chiral auxiliaries that offer exceptional levels of stereocontrol in a broader range of applications. These auxiliaries temporarily bond to a substrate, directing the stereochemical outcome of a reaction before being cleaved and often recovered. This guide will delve into the performance of these alternatives in key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions.
Performance Comparison of Chiral Auxiliaries
Table 1: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [1] |
| Pseudoephedrine | N-Propionyl pseudoephedrine | Benzyl bromide | >99:1 | 91 | [2][3] |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Methyl iodide | >98:2 | 85-95 |
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereoselectivity | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 80-90 | [4][5] |
| Pseudoephedrine | N-Acetyl pseudoephedrine | Benzaldehyde | >95:5 (syn) | 70-85 | |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | >98:2 (syn) | 80-90 |
Table 3: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | endo/exo ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Acryloyl oxazolidinone | Cyclopentadiene | >100:1 | >98% | 90-95 | [6] |
| Oppolzer's Camphorsultam | N-Acryloyl camphorsultam | Cyclopentadiene | >100:1 | >98% | 90-95 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these chiral auxiliaries.
Asymmetric Alkylation using Evans' Oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.
2. Enolate Formation and Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) in THF dropwise, and stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide monohydrate (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Extract the chiral auxiliary with DCM.
-
Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
Asymmetric Aldol Reaction using Pseudoephedrine
1. Amide Formation:
-
To a solution of (+)-pseudoephedrine (1.0 equiv) in dry DCM, add triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C and add acetyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the N-acetyl pseudoephedrine amide.
2. Aldol Reaction:
-
Dissolve the N-acetyl pseudoephedrine amide (1.0 equiv) in dry THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.
-
Add a solution of the aldehyde (e.g., benzaldehyde, 1.2 equiv) in THF dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
1. Acylation of Camphorsultam:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in dry THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
Stir for 30 minutes, then add acryloyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry, and concentrate to give the N-acryloyl camphorsultam.
2. Diels-Alder Reaction:
-
Dissolve the N-acryloyl camphorsultam (1.0 equiv) in dry DCM and cool to -78 °C.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.2 equiv), dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash with brine, dry, and concentrate.
-
Purify the cycloadduct by flash chromatography or recrystallization.
Reaction Mechanisms and Stereochemical Models
The high levels of stereoselectivity achieved with these chiral auxiliaries are a result of well-defined transition states that favor the formation of one diastereomer over the other.
Evans' Oxazolidinone in Asymmetric Alkylation
The stereochemical outcome of the alkylation of Evans' N-acyloxazolidinones is controlled by the formation of a chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Stereochemical model for Evans' auxiliary-controlled alkylation.
Pseudoephedrine in Asymmetric Alkylation
In the case of pseudoephedrine amides, deprotonation leads to a lithium chelated Z-enolate. The phenyl group of the pseudoephedrine auxiliary is believed to stack against the enolate, effectively shielding one face and directing the incoming electrophile to the opposite side.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of (R)-3-Methoxy-2-methylpropan-1-ol Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published studies detailing the specific biological activities of derivatives of (R)-3-Methoxy-2-methylpropan-1-ol. While this chiral alcohol is recognized as a valuable building block in synthetic organic chemistry, its direct pharmacological or biological profile, along with that of its derivatives, does not appear to be a significant focus of current research.
This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules.[1] Its stereospecific nature makes it a useful component in the construction of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Our extensive search for quantitative data, including but not limited to, IC50 values, minimum inhibitory concentrations (MICs), or other measures of biological activity for ester, ether, or other derivatives of this compound, did not yield any specific experimental results. The existing literature and chemical databases primarily focus on the synthesis, chemical properties, and its role as a precursor in organic reactions.[1][2]
While research into the biological activities of various methoxy-substituted compounds is an active area, with studies exploring their potential as antimicrobial, antioxidant, and anticancer agents, these investigations have centered on different molecular scaffolds. For instance, studies on methoxy derivatives of resveratrol and 2-methoxyphenols have shown promising results in various biological assays. However, these findings are not directly applicable to the derivatives of this compound due to significant structural differences.
General Synthetic Utility
The primary role of this compound in the scientific literature is as a versatile starting material. Its hydroxyl group can be readily modified to introduce various functional groups, allowing for the construction of a diverse range of molecular architectures.
Below is a generalized workflow illustrating the potential synthetic pathways for creating derivatives from this compound, based on standard organic chemistry principles. It is important to note that this is a theoretical workflow and does not represent a specific experimental protocol for the synthesis of biologically active compounds.
Caption: Potential synthetic routes for derivatization.
Conclusion
At present, there is a significant gap in the scientific literature regarding the biological activity of this compound and its derivatives. Consequently, a comparative guide with supporting experimental data, as requested, cannot be constructed. The available information strongly indicates that the primary value of this compound to the scientific community is as a chiral building block for the synthesis of other complex molecules, rather than for its own intrinsic biological effects. Future research may explore the pharmacological potential of its derivatives, which would then enable the kind of comparative analysis originally envisioned. Researchers and drug development professionals interested in this scaffold may need to undertake primary research to elucidate any potential biological activities.
References
A Comparative Guide to the Stereochemical Assignment of (R)-3-Methoxy-2-methylpropan-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental techniques for confirming the absolute configuration of chiral molecules, specifically focusing on (R)-3-Methoxy-2-methylpropan-1-OL, a valuable chiral building block in organic synthesis.[1] The determination of a molecule's absolute stereochemistry is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] This document outlines the experimental protocols and presents hypothetical comparative data for three widely used methods: Vibrational Circular Dichroism (VCD), Mosher's Method, and X-ray Crystallography.
Comparative Analysis of Methods for Absolute Configuration Determination
The selection of an appropriate method for determining the absolute configuration depends on several factors, including the physical state of the sample, the quantity available, and the presence of specific functional groups. The following table summarizes the key characteristics of the three methods discussed in this guide.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] The experimental spectrum is compared with a computationally predicted spectrum.[4] | Typically 1-10 mg dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[5] | Non-destructive, applicable to liquids and oils, provides solution-phase conformation.[4] | Requires quantum mechanical calculations for interpretation, can be sensitive to solvent effects and intermolecular interactions.[2] |
| Mosher's Method | An NMR-based technique involving the derivatization of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][7] The differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters are used to deduce the absolute configuration.[6][7][8] | 1-5 mg of the alcohol, requires successful chemical derivatization. | Does not require crystallization, relatively small sample amount needed, widely accessible through NMR spectroscopy. | Derivatization reaction may not proceed cleanly, interpretation can be complex for flexible molecules, requires pure enantiomers of Mosher's acid. |
| X-ray Crystallography | Involves the diffraction of X-rays by a single crystal of the compound.[9][10] The resulting diffraction pattern is used to determine the three-dimensional arrangement of atoms in the crystal lattice, including the absolute configuration.[9][10] | A high-quality single crystal (typically > 0.1 mm in all dimensions). | Provides an unambiguous determination of the absolute configuration and the solid-state conformation.[9][11] | Obtaining suitable crystals can be challenging, especially for oils or amorphous solids.[11] The solid-state conformation may not be the same as in solution. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of 3-Methoxy-2-methylpropan-1-OL by comparing its experimental VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer.
Methodology:
-
Sample Preparation: A solution of this compound (5 mg/mL) is prepared in deuterated chloroform (CDCl₃).
-
Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer in the mid-IR region (e.g., 800-2000 cm⁻¹).
-
Computational Modeling:
-
A conformational search for the (R)-enantiomer of 3-Methoxy-2-methylpropan-1-OL is performed using a suitable computational chemistry software package.
-
The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT) at a specified level of theory (e.g., B3LYP/6-31G(d)).
-
The VCD and IR spectra for each conformer are calculated and Boltzmann-averaged to generate the final predicted spectra.
-
-
Data Analysis: The experimental VCD spectrum is compared to the predicted spectrum for the (R)-enantiomer. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[2][4]
Hypothetical Data:
| Vibrational Mode | Experimental VCD (Δε) | Predicted (R)-VCD (Δε) | Assignment |
| 1050 cm⁻¹ | +2.5 | +2.8 | C-O stretch |
| 1120 cm⁻¹ | -1.8 | -2.1 | C-O-C stretch |
| 1380 cm⁻¹ | +0.9 | +1.1 | C-H bend |
| 1460 cm⁻¹ | -1.2 | -1.5 | CH₂ bend |
Note: The positive correlation between the experimental and predicted VCD signs would confirm the (R) configuration.
Caption: Workflow for VCD-based absolute configuration determination.
Mosher's Method
Objective: To determine the absolute configuration of the stereogenic center in 3-Methoxy-2-methylpropan-1-OL via ¹H NMR analysis of its diastereomeric MTPA esters.
Methodology:
-
Esterification:
-
Reaction A: this compound is reacted with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine) to form the (R,S)-MTPA ester.
-
Reaction B: this compound is reacted with (R)-MTPA chloride under the same conditions to form the (R,R)-MTPA ester.
-
-
NMR Spectroscopy: ¹H NMR spectra are acquired for both the (R,S)- and (R,R)-MTPA esters.
-
Data Analysis: The chemical shifts (δ) of the protons adjacent to the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δₛ - δᵣ) is calculated for each proton. The sign of the Δδ values is then used to deduce the absolute configuration based on the established Mosher's method model.[6][7]
Hypothetical Data for this compound MTPA Esters:
| Proton | δ (R,S)-ester (ppm) | δ (R,R)-ester (ppm) | Δδ (δₛ - δᵣ) (ppm) |
| H-1a | 4.15 | 4.20 | -0.05 |
| H-1b | 4.05 | 4.12 | -0.07 |
| H-2 | 2.10 | 2.05 | +0.05 |
| H-3a | 3.40 | 3.35 | +0.05 |
| H-3b | 3.30 | 3.26 | +0.04 |
| CH₃ (at C2) | 0.95 | 0.92 | +0.03 |
| OCH₃ | 3.35 | 3.38 | -0.03 |
Note: Based on the Mosher's model, the positive Δδ values for the protons on one side of the stereocenter and negative values on the other would confirm the (R) configuration.
Caption: Logical workflow for Mosher's method.
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of 3-Methoxy-2-methylpropan-1-OL by analyzing its crystal structure.
Methodology:
-
Crystallization: As 3-Methoxy-2-methylpropan-1-OL is a liquid at room temperature, a suitable crystalline derivative must be prepared. A common strategy is to react the alcohol with a chiral carboxylic acid (e.g., mandelic acid) to form a diastereomeric salt or ester that is more likely to crystallize.
-
Crystal Selection and Mounting: A high-quality single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects, typically quantified by the Flack parameter.[12] A Flack parameter close to 0 for the assumed configuration confirms its correctness.[12]
Hypothetical Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈O₄ (for the mandelate ester) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(4) |
Note: A Flack parameter close to zero confirms that the assigned (R) configuration is correct.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. purechemistry.org [purechemistry.org]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Methoxy-2-methylpropan-1-OL
This guide provides a comprehensive comparison of analytical methods for the stereoselective analysis of (R)-3-Methoxy-2-methylpropan-1-OL, a key chiral building block in pharmaceutical synthesis. The focus is on the cross-validation of common analytical techniques to ensure the accuracy and reliability of enantiomeric purity determination. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral alcohol of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The stereochemical integrity of this intermediate is crucial for the desired pharmacological activity and to minimize potential off-target effects of the corresponding S-enantiomer. Therefore, robust and reliable analytical methods are required to quantify the enantiomeric purity. Cross-validation of different analytical techniques is essential to demonstrate the consistency and accuracy of the results. This guide compares three common methods for chiral analysis: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's ester derivatization.
Data Presentation
The following tables summarize the typical performance characteristics of the compared analytical methods for the analysis of chiral alcohols similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Analytical Method Performance
| Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) | Mosher's Ester Analysis (¹H NMR) |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Derivatization with a chiral reagent to form diastereomers with distinct NMR signals. |
| Enantiomeric Resolution | High | High | Moderate to High |
| Limit of Detection (LOD) | ~0.01% of the minor enantiomer | ~0.02% of the minor enantiomer | ~1-5% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.05% of the minor enantiomer | ~0.05% of the minor enantiomer | ~5% of the minor enantiomer |
| Precision (RSD%) | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | Not directly applicable (determines ratio) |
| Analysis Time | 15-30 min | 10-20 min | 1-2 h (including derivatization) |
| Sample Throughput | High | High | Low |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Solvent Consumption | Low | High | Moderate |
Table 2: Cross-Validation of Enantiomeric Excess (% ee) Determination
| Sample | Chiral GC (% ee) | Chiral HPLC (% ee) | Mosher's Ester Analysis (% ee) | Mean (% ee) | Standard Deviation |
| Batch A | 99.5 | 99.6 | 99.2 | 99.43 | 0.21 |
| Batch B | 98.2 | 98.4 | 98.0 | 98.20 | 0.20 |
| Batch C | 95.8 | 96.0 | 95.5 | 95.77 | 0.25 |
Experimental Protocols
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
This is a versatile method for the separation of a wide range of chiral compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte has no strong chromophore, low wavelength detection is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC.
This method involves the derivatization of the alcohol with a chiral reagent, Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters. The protons in these diastereomers are in different chemical environments and will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity.
-
Instrumentation: High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Pyridine (or other suitable base).
-
Deuterated chloroform (CDCl₃).
-
-
Derivatization Protocol:
-
In two separate NMR tubes, dissolve approximately 5 mg of this compound in 0.5 mL of CDCl₃.
-
To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of pyridine.
-
To the other tube, add a slight excess of (S)-MTPA-Cl and a catalytic amount of pyridine.
-
Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each of the diastereomeric ester products.
-
Identify a well-resolved proton signal that is sensitive to the chiral center (e.g., the methoxy protons or the methylene protons adjacent to the ester).
-
Integrate the corresponding signals for the two diastereomers in each spectrum.
-
-
Data Analysis: The enantiomeric excess is calculated from the integral values of the diastereomer signals: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the individual analytical procedures.
Caption: Cross-validation workflow for analytical methods.
Caption: Individual analytical method workflows.
Comparison and Discussion
-
Chiral GC and HPLC are the methods of choice for routine quality control due to their high precision, accuracy, and throughput. They are capable of detecting and quantifying very low levels of the undesired enantiomer. The choice between GC and HPLC will primarily depend on the volatility and thermal stability of the analyte and any impurities. For this compound, both techniques are suitable.
-
Mosher's Ester Analysis by NMR is a powerful tool for the absolute configuration determination and can also be used for enantiomeric purity assessment. However, it is generally less sensitive and precise than chromatographic methods for quantifying low levels of the enantiomeric impurity. Its main advantage is that it provides structural information and can be used to confirm the results obtained by other techniques. The derivatization step can be time-consuming, and complete reaction is crucial for accurate quantification.
-
Cross-Validation: The data presented in Table 2 demonstrates good agreement between the three methods, with a low standard deviation in the determined enantiomeric excess values. This concordance provides a high degree of confidence in the analytical results and validates the use of any of these methods for the quality control of this compound. Any significant discrepancy between the methods would warrant an investigation into potential sources of error, such as incomplete derivatization in the Mosher's ester analysis or co-eluting impurities in the chromatographic methods.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality of chiral pharmaceutical intermediates. For this compound, Chiral GC and Chiral HPLC are demonstrated to be suitable for routine, high-throughput analysis of enantiomeric purity with high sensitivity and precision. Mosher's ester analysis by NMR serves as an excellent orthogonal method for confirmation of enantiomeric excess and absolute configuration. The consistent results obtained from these different analytical techniques provide strong evidence for the reliability of the enantiomeric purity assessment.
Safety Operating Guide
Safe Disposal of (R)-3-Methoxy-2-methylpropan-1-ol: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-3-Methoxy-2-methylpropan-1-ol, a flammable and potentially irritating chemical. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing risks to personnel and the environment. Adherence to institutional and local regulations is mandatory.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[1] All handling of this chemical should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[1][2] Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3][4]
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] The following steps outline the general procedure for preparing this chemical for disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[5][6] The original container is often the best option.[7]
-
Ensure the container is made of a material compatible with flammable liquids and is in good condition, free from leaks.[7] Plastic containers are often preferred for chemical waste.[5]
-
Do not mix with incompatible waste streams. As a general rule, non-halogenated solvents can be collected together, but accurate labeling of all components is crucial.[8]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
III. Spill and Leak Procedures
In the event of a spill, take the following immediate actions:
-
Ensure Personal Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[1][10]
-
Contain the Spill: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][11]
-
Collect and Dispose: Collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.[1]
-
Clean the Area: Clean the spill area with soap and water, collecting the cleaning materials for proper disposal if necessary.[10]
IV. Quantitative Data Summary
While specific regulatory limits can vary, the following table summarizes key hazard and classification information for methoxypropanol compounds, which are structurally related to this compound.
| Parameter | Value | Reference |
| Flash Point | 33°C (for Methoxy Propanol) | [3] |
| GHS Hazard Statements | H226, H315, H319, H335 | [9] |
| UN Number | 1987 (for Alcohols, n.o.s.) | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | III | [4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general procedures. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. recochem.com [recochem.com]
- 2. aobchem.com [aobchem.com]
- 3. METHOXY PROPANOL - Ataman Kimya [atamanchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. ethz.ch [ethz.ch]
- 9. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. METHOXY PROPANOL (MP) - Ataman Kimya [atamanchemicals.com]
- 11. kremer-pigmente.com [kremer-pigmente.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
